Epofolate
Description
Properties
Molecular Formula |
C23H25FN2O6 |
|---|---|
Appearance |
Solid powder |
Synonyms |
Code name: BMS753493; BMS-753493; BMS 753493.; NONE |
Origin of Product |
United States |
Foundational & Exploratory
Epofolate (BMS-753493): A Technical Overview of its Structure, Properties, and Mechanism
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Epofolate (BMS-753493), an investigational folate receptor-targeted chemotherapeutic agent. The information is compiled from preclinical and clinical research findings to support further investigation and understanding of this compound.
Structure and Chemical Properties
This compound is a conjugate of a potent epothilone analog, BMS-748285, and folic acid. These two moieties are connected via a peptide linker that incorporates a disulfide bond.[1] This design is intended to leverage folate receptor-mediated endocytosis for targeted delivery of the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor.
The chemical structure of this compound (BMS-753493) is presented below:
Caption: Chemical structure of this compound (BMS-753493).[1]
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. The compound's stability is notably pH-dependent.
| Property | Data |
| Molecular Identity | A conjugate of an epothilone analog (BMS-748285) and folate, linked by a peptide with a disulfide bond.[1] |
| pH Stability | Most stable in the pH range of 6.0 to 7.0. It exhibits instability at lower and higher pH values.[2][3] |
| Degradation Pathways | Major degradation pathways include hydrolysis of the carbonate ester, as well as the aziridine and macrolactone rings.[3] |
| Half-life (in vivo) | The plasma half-life of the conjugated epothilone in humans was determined to be between 0.2 and 0.6 hours across various dose levels in a Phase I clinical trial.[4] |
Mechanism of Action
The mechanism of action of this compound is a multi-step process designed for targeted cancer cell cytotoxicity:
-
Targeting and Binding: The folate moiety of this compound binds with high affinity to the folate receptor alpha (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, renal, and breast cancers.[1][4]
-
Internalization: Upon binding, the this compound-receptor complex is internalized into the cancer cell via endocytosis.[5]
-
Payload Release: Within the reducing environment of the cell's interior, the disulfide bond in the linker is cleaved. This cleavage releases the active cytotoxic agent, the epothilone analog BMS-748285.[6]
-
Microtubule Inhibition: The released epothilone payload then binds to and stabilizes microtubules, disrupting their normal function. This interference with microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[7]
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a general representation of how the cytotoxic activity of this compound against cancer cell lines would be assessed, likely using an MTT or similar viability assay.
-
Cell Seeding: Cancer cell lines (e.g., those with known folate receptor expression levels) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in cell culture medium. The existing medium is removed from the cells and replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
Viability Assessment:
-
For an MTT assay, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is read on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then calculated.
The workflow for a typical in vitro cytotoxicity assay is depicted below.
Caption: General workflow for an in vitro cytotoxicity assay.
Quantification in Plasma by LC-MS/MS (General Protocol)
This protocol outlines the general steps for quantifying this compound and its metabolites in plasma samples, a crucial part of pharmacokinetic studies.
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard is added to the plasma samples, calibrators, and quality control samples.
-
Protein precipitation is performed by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples. This mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
-
Extraction: The supernatant, containing the drug and internal standard, is collected. Further purification may be performed using solid-phase extraction (SPE) if necessary.
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The analytes are separated on a suitable chromatography column (e.g., a C18 column) using a specific mobile phase gradient.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and any relevant metabolites.
-
-
Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The concentrations of the unknown samples are then determined from this curve.
Clinical Development and Outcomes
This compound (BMS-753493) was evaluated in Phase I/IIa clinical trials for patients with advanced solid tumors.[4] In these studies, the maximum tolerated dose (MTD) was determined to be 26 mg in one dosing schedule and 15 mg in another.[4] Common toxicities associated with the epothilone class of drugs, such as fatigue, gastrointestinal toxicity, and mucositis, were observed.[4] While the drug was generally tolerable, it did not demonstrate objective tumor responses in the patients treated.[4][8] Consequently, the further development of this compound was discontinued.[4][8]
References
- 1. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Epofolate (BMS-753493)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a folate receptor-targeted chemotherapeutic agent, representing a sophisticated approach in precision oncology. It is a conjugate of a potent microtubule-stabilizing epothilone analog, BMS-748285, and folic acid. This design is intended to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor alpha. The synthesis and purification of such a complex conjugate present significant challenges, primarily due to the molecule's instability in aqueous solutions. This guide provides a comprehensive overview of the publicly available information on the synthesis and purification of this compound, with a focus on the chemical strategies, purification methodologies, and the underlying biological pathways.
Synthesis of this compound (BMS-753493)
The synthesis of this compound involves the chemical conjugation of the epothilone moiety (BMS-748285) with a folic acid derivative. The linkage is achieved through a disulfide bond, which is designed to be stable in circulation but readily cleaved in the reducing intracellular environment of cancer cells, thereby releasing the active cytotoxic agent.
While the precise, step-by-step experimental protocols for the synthesis of this compound are proprietary and not detailed in the available literature, the overall synthetic strategy can be visualized as a multi-step process.
Caption: High-level workflow for the synthesis of this compound.
Purification of this compound
The purification of this compound is a critical and challenging aspect of its manufacturing, primarily due to its instability in aqueous solutions. The process is designed to remove unreacted starting materials, reaction by-products, and process-related impurities such as salts and water. The key stages of purification involve preparative chromatography followed by precipitation.
Experimental Protocols
While detailed, step-by-step protocols are not publicly available, the following outlines the methodologies employed based on published research[1].
1. Preparative Chromatography:
-
Objective: To separate the crude this compound from impurities.
-
Methodology: Batch chromatographic purification is utilized. The operating conditions of the chromatography are optimized using a column adsorption model to enhance separation efficiency[1]. The choice of stationary and mobile phases is critical to achieving the desired purity while minimizing the degradation of the unstable conjugate.
2. Salt and Water Removal via Zwitterion Precipitation:
-
Objective: To remove phosphate salts and water from the purified material to obtain the free-salt active pharmaceutical ingredient (API).
-
Methodology: The purified this compound is isolated through the precipitation of its zwitterion. This process requires careful control of parameters that influence thermal and pH-related decomposition[1]. The pH of the solution is adjusted to the isoelectric point of this compound, at which its net charge is zero, minimizing its solubility and causing it to precipitate out of the solution.
Caption: Detailed workflow for the purification of this compound.
Stability and Degradation
The stability of this compound is a critical consideration during its purification and formulation. Studies have shown that the molecule is most stable in the pH range of 6-7. It undergoes degradation through three primary pathways: hydrolysis of the carbonate ester, and hydrolysis of the aziridine and macrolactone rings[2][3]. This U-shaped pH-stability profile necessitates careful pH control throughout the purification process to minimize the formation of degradation products[2][3].
Quantitative Data
The available literature indicates that the described synthesis and purification process has been successfully scaled to produce cGMP quality this compound.
| Parameter | Value | Reference |
| Batch Size | 10–30 g | [1] |
| Quality Standard | cGMP | [1] |
Signaling Pathway of the Epothilone Moiety
Upon internalization into the cancer cell via folate receptor-mediated endocytosis and subsequent cleavage of the disulfide bond, the active epothilone moiety is released. Epothilones are known to be potent microtubule-stabilizing agents, leading to cell cycle arrest and apoptosis. Furthermore, recent studies on epothilone analogs have elucidated their impact on various signaling pathways that are crucial for cancer cell motility, growth, and survival. One such pathway involves the Rac1 GTPase.
The epothilone analog has been shown to suppress the activation of Rac1 GTPase. This, in turn, affects a cascade of downstream effectors:
-
PAK1: Reduced activity of p21-activated kinase 1, a key downstream effector of Rac1 involved in cell motility and survival.
-
p38 and ERK: Significant inhibition of the phosphorylation of p38 and ERK, which are components of the MAPK signaling pathway that regulates a wide range of cellular processes.
-
Akt: Reduction in the phosphorylation of Akt, a critical kinase in the PI3K/Akt pathway that governs cell survival and proliferation.
-
MMP-2: Inhibition of the activity and mRNA expression of matrix metalloproteinase-2, an enzyme that plays a crucial role in cancer cell invasion and metastasis.
Caption: Signaling pathway of the epothilone moiety of this compound.
Conclusion
The synthesis and purification of this compound (BMS-753493) is a complex, multi-step process that requires careful control of reaction and purification conditions to manage the instability of the molecule. The use of preparative chromatography and zwitterion precipitation are key to obtaining a high-purity, clinical-grade API. The targeted delivery of the potent epothilone payload to cancer cells, coupled with its multifaceted impact on critical signaling pathways, underscores the potential of this therapeutic strategy. While detailed experimental protocols remain proprietary, this guide provides a thorough overview of the available scientific information, offering valuable insights for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Epofolate: A Technical Guide to a Folate Receptor-Targeted Antimitotic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a novel, synthetic conjugate that links the potent antimitotic agent, an epothilone analog, to folic acid. This design leverages the overexpression of folate receptors (FRα) on the surface of various cancer cells to achieve targeted delivery of the cytotoxic payload. By binding to FRα, this compound is internalized into tumor cells via receptor-mediated endocytosis, where the active epothilone moiety is released. The epothilone component then acts by stabilizing microtubules, leading to mitotic arrest and subsequent cell death. This targeted approach aims to enhance the therapeutic index of the cytotoxic agent by concentrating its effect on malignant cells while minimizing exposure to healthy tissues.
Core Molecular Data
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆₇H₉₂N₁₆O₂₂S₃ | [1][2] |
| Molecular Weight | 1569.74 g/mol | [1] |
| Exact Mass | 1568.5734 Da | [1] |
| Synonyms | BMS-753493, BMS 753493 | [1] |
Mechanism of Action: A Dual-Targeting Strategy
The mechanism of action of this compound is a sequential process initiated by targeted binding and culminating in mitotic catastrophe.
Signaling Pathway and Drug Delivery
The initial phase of this compound's action is governed by its folate component, which directs the conjugate to cancer cells overexpressing the folate receptor alpha (FRα).
Experimental Protocols
The following sections detail generalized methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound
The synthesis of this compound involves a regioselective conjugation of a potent epothilone analog to folic acid via a disulfide-containing linker. While the full detailed protocol from Vlahov et al. (2010) is not publicly available, the general approach involves:
-
Preparation of the Epothilone Analog: Synthesis of an epothilone derivative featuring a reactive thiol group.
-
Functionalization of Folic Acid: Modification of folic acid to introduce a compatible reactive group for linker conjugation.
-
Linker Synthesis: Preparation of a hydrophilic peptide spacer containing a disulfide bond.
-
Conjugation: Stepwise, regioselective coupling of the epothilone analog and functionalized folic acid to the linker.
-
Purification: Purification of the final this compound conjugate using chromatographic techniques.
In Vitro Microtubule Polymerization Assay (Turbidity)
This assay measures the effect of this compound on the polymerization of tubulin in vitro by monitoring the increase in turbidity.
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer), and this compound at various concentrations.
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice.
-
The reaction is initiated by warming the mixture to 37°C in a temperature-controlled spectrophotometer.
-
The change in absorbance at 340 nm is monitored over time.
-
The effect of this compound is assessed by comparing the polymerization curves (nucleation, growth, and steady-state phases) in the presence and absence of the compound. An increase in the rate and extent of polymerization indicates microtubule stabilization.
-
Mitotic Arrest Analysis by Flow Cytometry
This method quantifies the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound.
-
Cell Culture: Cancer cells with known folate receptor expression are cultured to approximately 70% confluency.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Harvest and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a DNA intercalating dye (e.g., propidium iodide) in the presence of RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in the G2/M phase is determined by gating the cell populations based on their fluorescence intensity.
Experimental Workflow Visualization
The logical flow of experiments to characterize this compound's activity can be visualized as follows.
Conclusion
This compound represents a sophisticated approach to cancer therapy by combining a potent microtubule-stabilizing agent with a tumor-targeting moiety. The data presented in this guide provide a foundational understanding of its chemical properties, mechanism of action, and relevant experimental methodologies for its study. Further research and development in this area may lead to more effective and less toxic chemotherapeutic strategies for folate receptor-positive cancers. However, it is important to note that the clinical development of BMS-753493 was discontinued, and while it showed tolerability, it did not demonstrate objective tumor responses in Phase I trials.
References
An In-Depth Technical Guide to the Discovery and Development of Epofolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epofolate (BMS-753493) is a novel, targeted chemotherapeutic agent developed by Bristol-Myers Squibb. It is a folate conjugate of the potent epothilone analog, BMS-748285, designed to selectively deliver the cytotoxic payload to cancer cells overexpressing the folate receptor (FR). This targeted approach aimed to enhance the therapeutic index of the epothilone class of drugs by increasing their concentration at the tumor site while minimizing systemic exposure and associated toxicities. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical evaluation, and clinical development of this compound. Detailed experimental protocols, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to offer a thorough understanding of this investigational drug. Although further development of this compound was discontinued due to a lack of objective tumor responses in early clinical trials, the science behind its development offers valuable insights into the field of targeted drug delivery.
Introduction
The epothilones are a class of 16-membered macrolide natural products, originally identified as secondary metabolites from the myxobacterium Sorangium cellulosum.[1] These compounds exhibit potent cytotoxic activity against a wide range of cancer cell lines by stabilizing microtubules, a mechanism similar to that of the taxanes.[1] This stabilization leads to the arrest of the cell cycle at the G2/M transition phase and subsequent induction of apoptosis.[1] A key advantage of epothilones is their activity against taxane-resistant tumors, particularly those with overexpression of P-glycoprotein or mutations in β-tubulin.[1]
The folate receptor (FR) is a glycosylphosphatidylinositol-anchored protein that is overexpressed on the surface of various cancer cells, including those of ovarian, lung, breast, and kidney origin, while its expression in normal tissues is limited. This differential expression pattern makes the FR an attractive target for the selective delivery of anticancer agents. Folic acid, the natural ligand for the FR, can be conjugated to therapeutic agents, facilitating their uptake into cancer cells via receptor-mediated endocytosis.
This compound (BMS-753493) was rationally designed to leverage this targeted delivery strategy. It consists of the epothilone analog BMS-748285 linked to a folate moiety through a cleavable disulfide bond. The hypothesis was that upon binding to the FR on cancer cells, this compound would be internalized into endosomes. The acidic environment of the endosome and the reducing intracellular environment would then cleave the linker, releasing the highly potent cytotoxic agent BMS-748285 directly inside the target cell, thereby minimizing off-target toxicity.[2]
Discovery and Synthesis
The development of this compound involved a multi-step process, beginning with the identification of a potent epothilone analog and the design of a suitable folate-linker conjugate.
Synthesis of this compound (BMS-753493)
A detailed, step-by-step synthesis protocol for this compound has not been fully disclosed in the public domain. However, a high-level overview of the synthetic strategy has been described. The synthesis involves two main components: the folate-containing precursor and the epothilone analog, which are then joined by a cleavable linker.
The folate-containing precursor was synthesized via a five-step solid-phase synthesis. This process started with the enzymatic conversion of commercially available folic acid to pteroic acid, which was then derivatized to an N10-trifluoroacetyl intermediate. This intermediate was incorporated into the solid-phase synthesis to produce the final folate-peptide linker fragment.
The epothilone analog, BMS-748285, was modified for conjugation to the folate-linker fragment. A key feature of the linker is a reductively labile disulfide bond, designed to be cleaved within the intracellular environment. This disulfide bond is positioned proximal to a carbonate group to facilitate the release of the active epothilone following endocytosis.[2]
Mechanism of Action
The mechanism of action of this compound is a multi-step process that relies on both targeted delivery and the intrinsic cytotoxic activity of its epothilone payload.
Folate Receptor-Mediated Endocytosis
-
Binding: The folate moiety of this compound binds with high affinity to the folate receptor (FRα) on the surface of cancer cells.
-
Endocytosis: Upon binding, the this compound-FR complex is internalized into the cell through receptor-mediated endocytosis, forming an endosome.
-
Payload Release: Inside the cell, the disulfide linker of this compound is cleaved by the reducing intracellular environment (e.g., glutathione). This releases the active epothilone analog, BMS-748285, into the cytoplasm.
References
Epofolate: A Technical Guide to a Folate Receptor-Targeting Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a folate receptor-targeted small molecule-drug conjugate (SMDC) that was developed as a potential therapeutic agent for cancers that overexpress the folate receptor alpha (FRα).[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, and the findings from its clinical evaluation. While the clinical development of this compound was discontinued due to a lack of demonstrated anti-tumor activity, the information gathered from its study offers valuable insights into the field of targeted cancer therapies.[1][2]
This compound is a conjugate of folic acid and the epothilone analog BMS-748285.[1][2] The rationale behind its design was to utilize the high affinity of folic acid for FRα to selectively deliver the potent microtubule-stabilizing agent, BMS-748285, to cancer cells overexpressing this receptor.[1][3]
Core Concepts
Folate Receptor Alpha (FRα) as a Therapeutic Target
Folate receptors are cell-surface glycoproteins that bind and internalize folates, which are essential for cellular proliferation and division.[4][5] FRα, in particular, is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, while its expression in normal tissues is limited.[1][6] This differential expression pattern makes FRα an attractive target for the selective delivery of therapeutic agents to cancer cells, thereby minimizing systemic toxicity.[7]
Mechanism of Action: Receptor-Mediated Endocytosis
The proposed mechanism of action for this compound involves a multi-step process initiated by the binding of the folate moiety to FRα on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, a process where the cell membrane invaginates to form a vesicle (endosome) containing the this compound-FRα complex.[4][8]
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. antbioinc.com [antbioinc.com]
- 6. High Expression of Folate Receptor Alpha (FOLR1) is Associated With Aggressive Tumor Behavior, Poor Response to Chemoradiotherapy, and Worse Survival in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the folate receptor for the treatment of ovarian cancer - Lutz - Translational Cancer Research [tcr.amegroups.org]
- 8. Frontiers | Therapeutic strategies targeting folate receptor α for ovarian cancer [frontiersin.org]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Epofolate (BMS-753493)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epofolate (BMS-753493) is an investigational chemotherapeutic agent that represents a targeted drug delivery strategy. It is a conjugate of folic acid and the epothilone analog BMS-748285, designed to selectively target cancer cells overexpressing the folate receptor alpha (FRα). While showing manageable toxicity in Phase I/IIa clinical trials, this compound did not demonstrate significant antitumor activity, leading to the discontinuation of its development. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, based on preclinical and clinical studies.
Introduction
The rationale behind this compound's design lies in the differential expression of FRα in normal versus cancerous tissues. FRα is a high-affinity folate receptor that is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited.[1] By conjugating a cytotoxic epothilone analog to folic acid, this compound was developed to be preferentially taken up by FRα-positive cancer cells, thereby increasing the therapeutic index and reducing systemic toxicity.[1]
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of this compound involves a two-step process:
-
Targeted Binding and Internalization: this compound binds with high affinity to the folate receptor alpha (FRα) on the surface of cancer cells. Upon binding, the this compound-FRα complex is internalized into the cell via endocytosis.[1]
-
Intracellular Drug Release and Microtubule Stabilization: Once inside the cell, the active epothilone moiety, BMS-748285, is released from the folate conjugate. Epothilones are a class of microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, which disrupts the normal dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
The signaling pathway for FRα-mediated uptake and potential downstream effects is multifaceted. While the primary role in the context of this compound is drug delivery, FRα itself can participate in signaling cascades.
Preclinical Activity
Preclinical studies in mice bearing both FR-positive (98M109) and FR-negative (M109) tumors demonstrated preferential accumulation of [3H]BMS-753493-derived radioactivity in the FR-positive tumors. The concentration of the active epothilone, BMS-748285, was found to be 2-3 fold higher in the FR-positive tumors compared to the FR-negative tumors following administration of this compound. This differential uptake was not observed when the unconjugated active epothilone was administered, supporting the targeted delivery mechanism.
Pharmacokinetics
The pharmacokinetics of this compound have been evaluated in preclinical models and in a Phase I/IIa clinical trial in patients with advanced solid tumors.
Absorption and Distribution
Being an intravenously administered agent, absorption is complete upon administration. Preclinical studies using quantitative whole-body autoradiography in mice showed that [3H]BMS-753493-derived radioactivity was extensively distributed to various tissues.
Metabolism and Elimination
The metabolism of this compound involves the cleavage of the linker to release the active epothilone moiety, BMS-748285. In a Phase I/IIa clinical trial, the half-life of the conjugated this compound was determined to be short, ranging from 0.2 to 0.6 hours across different dose levels. Plasma exposures of both the conjugated and the free epothilone increased in a dose-related manner.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound from the Phase I/IIa clinical trial. (Note: Specific values for Cmax and AUC are not available in the public abstract and would require access to the full publication).
| Parameter | Value | Species | Study |
| Half-life (t½) of conjugated this compound | 0.2 - 0.6 hours | Human | Phase I/IIa |
| Dose Proportionality | Plasma exposures of conjugated and free epothilone increased with dose | Human | Phase I/IIa |
Experimental Protocols
Phase I/IIa Clinical Trial Methodology
Two parallel, multi-institutional, first-in-human Phase I/IIa studies were conducted in patients with advanced solid tumors. The studies differed in their dosing schedules. The primary objectives were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of this compound.
A hypothetical workflow for such a clinical trial is depicted below:
Preclinical Tissue Distribution Study Methodology
Animal Model: CD2F1 mice bearing both FR-positive (98M109) and FR-negative (M109) tumors.
Test Articles: [3H]BMS-753493 (radiolabeled this compound) and its active moiety, [3H]BMS-748285.
Administration: Intravenous (i.v.) administration of the test articles.
Analysis:
-
Quantitative Whole-Body Autoradiography (QWBA): To visualize and quantify the distribution of radioactivity in various tissues and tumors at different time points post-administration.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): To measure the concentrations of the active epothilone, BMS-748285, in tumor tissues.
Clinical Efficacy and Safety
In the Phase I/IIa clinical trials, this compound was generally tolerable. The observed toxicities were consistent with those known to be associated with the epothilone class of anticancer agents. However, peripheral neuropathy and neutropenia appeared to be less frequent and less severe compared to other epothilones. Despite the manageable safety profile, no objective tumor responses were observed in either study. The lack of antitumor activity led to the discontinuation of further development of BMS-753493.[1]
Conclusion
This compound (BMS-753493) was a rationally designed, folate receptor-targeted chemotherapeutic agent that successfully demonstrated target engagement in preclinical models. However, this did not translate into clinical efficacy in patients with advanced solid tumors. The pharmacokinetic profile was characterized by a short half-life of the conjugated drug. The clinical and preclinical data for this compound provide valuable insights into the complexities of targeted drug delivery and highlight the importance of robust antitumor activity in addition to successful targeting for the clinical success of such agents.
References
In Vitro and In Vivo Stability of Epofolate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a novel, targeted chemotherapeutic agent that has been investigated for the treatment of advanced solid tumors. It is a folate conjugate of the epothilone analog, BMS-748285, designed to selectively deliver the cytotoxic payload to cancer cells that overexpress the folate receptor. The stability of this compound, both in laboratory settings (in vitro) and within a living organism (in vivo), is a critical factor influencing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the available data on the stability of this compound, including its degradation pathways, and the experimental methodologies used for its assessment.
In Vitro Stability
The stability of this compound in aqueous solutions is significantly influenced by pH. Preformulation studies have shown that this compound exhibits a U-shaped pH-stability profile, with its maximum stability observed in the pH range of 6.0 to 7.0.[1] The compound shows marked instability in both acidic and alkaline conditions.[1] This pH-dependent stability is a crucial consideration for the development of a stable injectable drug product, with the optimal pH for formulation being between 6 and 7.[1]
Degradation Pathways
The degradation of this compound in aqueous solutions proceeds through three primary pathways:[1]
-
Carbonate Ester Hydrolysis: The linker connecting the folate targeting moiety to the epothilone payload contains a carbonate ester, which is susceptible to hydrolysis.
-
Aziridine Ring Hydrolysis: The epothilone analog itself contains an aziridine ring that can undergo hydrolytic cleavage.
-
Macrolactone Ring Hydrolysis: The 16-membered macrolactone ring of the epothilone is also prone to hydrolysis, leading to the formation of an isomeric hydroxy acid pair.[1]
These degradation pathways result in the formation of several degradation products, including addition products with identical masses (m/z = 794) in the pH range of 5-7.5, resulting from the hydrolysis of the aziridine and macrolactone rings.[1]
Quantitative Stability Data
While detailed quantitative data from the primary literature is not fully available in public domains, the following table summarizes the qualitative stability profile of this compound based on the described studies.
| Condition | Stability Profile | Reference |
| pH | Most stable at pH 6.0 - 7.0. Unstable at lower and higher pH values. | [1] |
| Temperature | Stability is temperature-dependent, with increased degradation at higher temperatures (e.g., 25°C and 40°C). | [1] |
In Vivo Stability
The in vivo stability of this compound is a key determinant of its pharmacokinetic profile and therapeutic window.
Plasma Stability
This compound has a short half-life in human plasma, ranging from 0.2 to 0.6 hours across different dose levels in Phase I clinical trials. This indicates rapid clearance and/or degradation in the systemic circulation.
In Vivo Metabolism
Specific data on the in vivo metabolites of this compound are not extensively detailed in the available literature. However, it is anticipated that the degradation pathways observed in vitro (hydrolysis of the carbonate ester, aziridine, and macrolactone rings) would also be relevant in vivo.
Experimental Protocols
The stability of this compound has been assessed using a variety of analytical techniques.
In Vitro Stability Testing
-
Methodology: Hydrolysis of this compound was studied in 0.05 M buffers at a constant ionic strength of 0.5 over a pH range of 1.5 to 9.4 and at temperatures ranging from 5°C to 40°C.[1]
-
Analytical Technique: The degradation kinetics were monitored using Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the parent compound and its degradation products.[1] The reaction products of the epothilone moiety were further characterized using LC-SPE-NMR (1-D ¹H and 2-D HMBC, heteronuclear single quantum coherence) analyses.[1]
Bioanalytical Method for In Vivo Studies
A rugged and accurate LC-MS/MS method was developed and validated for the quantification of this compound and its active epothilone moiety, BMS-748285, in human plasma.
-
Sample Preparation: Due to the instability of this compound in blood and plasma, a stabilization strategy using a cocktail of N-ethylmaleimide and phenylmethanesulfonyl fluoride was developed and applied during sample collection, processing, and storage. The stabilized plasma samples were then extracted by protein precipitation.
-
Chromatography: Chromatographic separation was achieved on a Luna C8 analytical column with a gradient elution.
-
Detection: Analytes and their stable isotope-labeled internal standards were detected by positive ion electrospray tandem mass spectrometry.
-
Assay Performance: The standard curves ranged from 10.0 to 5000 ng/mL for this compound and from 1.00 to 500 ng/mL for BMS-748285. The assay accuracy was within ±4.6% of the nominal values for both analytes, with high recoveries.
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound involves a multi-step process that begins with targeted delivery and culminates in apoptosis of the cancer cell.
Folate Receptor-Mediated Endocytosis
The following diagram illustrates the initial phase of this compound's action, where it binds to the folate receptor on the surface of a cancer cell and is internalized.
Caption: Folate Receptor-Mediated Uptake of this compound.
Epothilone-Induced Apoptosis
Once released inside the cell, the epothilone payload of this compound exerts its cytotoxic effect by stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Caption: Epothilone-Induced Apoptotic Pathway.
Conclusion
The stability of this compound is a critical attribute that has been a focus of its preformulation and clinical development. Its pH-dependent degradation profile necessitates careful formulation to ensure stability for parenteral administration. The rapid in vivo clearance highlights the importance of its targeted delivery mechanism to achieve a therapeutic concentration at the tumor site. Further detailed quantitative stability data and a more complete understanding of its in vivo metabolic fate would be beneficial for the future development of similar folate-targeted drug conjugates.
References
Epofolate Solubility: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Epofolate Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various research solvents. This suggests that such data is not widely published. Researchers are therefore encouraged to determine the solubility of this compound in their specific solvents of interest experimentally. The following table is provided as a template for recording experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound in Various Research Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | ||||
| Ethanol (EtOH) | ||||
| Methanol (MeOH) | ||||
| Phosphate-Buffered Saline (PBS) | ||||
| Water | ||||
| Acetonitrile (ACN) | ||||
| Dimethylformamide (DMF) | ||||
| Other (Specify) |
Experimental Protocols for Determining this compound Solubility
The following are detailed methodologies for key experiments to determine the solubility of this compound. The shake-flask method is considered the gold standard for determining equilibrium solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is added to a solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the desired research solvents (e.g., DMSO, ethanol, water, PBS).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the respective solvent at the specified temperature.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions.
Principle: A concentrated stock solution of the compound in a strong organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the this compound stock solution with the aqueous buffer of interest (e.g., PBS).
-
Precipitation Detection: Incubate the plate for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of this compound that remains in solution without causing precipitation.
Potential Signaling Pathway of this compound
This compound belongs to the class of epoxy fatty acids, which includes epoxyeicosatrienoic acids (EETs). EETs are known to act as signaling molecules through G-protein coupled receptors (GPCRs). The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of EETs.
Caption: Putative GPCR-mediated signaling pathway for this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the general workflow for determining the solubility of this compound.
Caption: General workflow for experimental solubility determination.
The Mechanism of Epofolate (BMS-753493) Uptake in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (BMS-753493) is a folate receptor-targeted chemotherapeutic agent, designed to selectively deliver a potent cytotoxic payload—an epothilone analog—to cancer cells that overexpress the folate receptor alpha (FRα).[1] This targeted approach aims to enhance the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic toxicity. Understanding the intricate mechanisms of this compound uptake is paramount for optimizing its therapeutic application and for the rational design of future folate-targeted therapies. This technical guide provides an in-depth exploration of the cellular uptake pathways of this compound in cancer cells, supported by quantitative data from analogous folate compounds, detailed experimental protocols, and visual diagrams of the key processes.
While extensive research has been conducted on the uptake of various folate analogs, specific quantitative data for this compound (BMS-753493) remains limited in publicly available literature, partly due to the discontinuation of its clinical development.[1] However, based on its design as a folate conjugate, its primary mechanism of cellular entry is through FRα-mediated endocytosis.[2] Furthermore, potential contributions from other folate transporters, namely the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT), cannot be entirely excluded and will be discussed. This guide will, therefore, draw upon the well-established principles of folate and antifolate transport as a framework for understanding this compound's cellular journey.
Core Uptake Mechanisms
The cellular uptake of folates and their analogs is a multifaceted process involving several distinct transport systems. The expression and activity of these transporters can vary significantly among different cancer types and even within a heterogeneous tumor population.
Folate Receptor Alpha (FRα)-Mediated Endocytosis
The principal pathway for this compound uptake is receptor-mediated endocytosis via FRα. This high-affinity receptor is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in normal tissues is limited, making it an attractive target for cancer therapy.
The process begins with the binding of the folate moiety of this compound to FRα on the cancer cell surface. This binding event triggers the clustering of the receptor-ligand complexes into clathrin-coated pits, which then invaginate to form endocytic vesicles. These vesicles mature into early endosomes, which are subsequently acidified through the action of proton pumps. The lower pH within the endosome facilitates the dissociation of this compound from FRα. The receptor is then recycled back to the cell surface, while the liberated this compound is transported into the cytoplasm to exert its cytotoxic effect.
-
Caption: FRα-Mediated Endocytosis of this compound.
Reduced Folate Carrier (RFC)
The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is a major transporter for reduced folates and classical antifolates like methotrexate.[3] It is a bidirectional anion exchanger and is widely expressed in both normal and cancerous tissues.[3] While FRα is a high-affinity, low-capacity system, RFC is a lower-affinity, high-capacity transporter. The affinity of RFC for folic acid itself is low; however, it efficiently transports reduced folates and certain antifolates. Whether this compound is a substrate for RFC is not definitively established in the available literature. If it were, this could represent a secondary, lower-affinity uptake mechanism.
Proton-Coupled Folate Transporter (PCFT)
The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, functions optimally in acidic environments. This transporter is crucial for the intestinal absorption of dietary folates and is also found to be expressed in a variety of solid tumors. The acidic tumor microenvironment could potentially enhance the uptake of folate analogs via PCFT. Pemetrexed, for instance, is a known high-affinity substrate for PCFT. The potential for this compound to be transported by PCFT would be dependent on its structural similarity to other known PCFT substrates and the pH of the tumor microenvironment.
Quantitative Data on Folate Analog Transport
Specific quantitative data for this compound (BMS-753493) is not publicly available. The following table summarizes representative kinetic parameters for the interaction of other well-characterized folate analogs with the primary folate transport systems. This data provides a comparative context for understanding the potential transport characteristics of this compound.
| Transporter | Ligand | Cell Line | Parameter | Value | Reference |
| FRα | Folic Acid | KB cells | Kd | ~1 nM | (General knowledge from multiple sources) |
| Methotrexate | L1210 cells | Kd | ~100-300 nM | (General knowledge from multiple sources) | |
| RFC | Methotrexate | L1210 cells | Kt | 1-5 µM | [3] |
| Pemetrexed | CCRF-CEM cells | Kt | 1.9 µM | (Data from related literature) | |
| PCFT | Folic Acid | HeLa cells | Kt (pH 5.5) | 0.5-1.5 µM | (Data from related literature) |
| Pemetrexed | IGROV1 cells | Kt (pH 5.5) | 0.4 µM | (Data from related literature) |
Kd: Dissociation constant; Kt: Transport affinity constant.
Experimental Protocols
The following section outlines generalized methodologies for key experiments to characterize the uptake of a folate analog like this compound.
Cellular Uptake Assay
This protocol is designed to quantify the cellular accumulation of a radiolabeled or fluorescently tagged folate analog.
Objective: To determine the rate and extent of this compound uptake in cancer cells.
Materials:
-
FRα-positive cancer cell line (e.g., KB, IGROV-1) and a control FRα-negative cell line.
-
Folate-free cell culture medium (e.g., RPMI 1640 without folic acid).
-
Radiolabeled ([³H] or [¹⁴C]) or fluorescently labeled this compound.
-
Unlabeled this compound and folic acid.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
Wash cells twice with warm PBS.
-
Incubate cells in folate-free medium for 24 hours to upregulate folate receptors.
-
Initiate the uptake experiment by adding medium containing labeled this compound at various concentrations and for different time points.
-
To determine non-specific uptake, incubate a parallel set of cells with a high concentration of unlabeled folic acid or this compound prior to the addition of the labeled compound.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Quantify the amount of labeled this compound in the cell lysate using a scintillation counter or fluorescence reader.
-
Normalize the uptake to the total protein content of each well.
-
Caption: Experimental Workflow for Cellular Uptake Assay.
Competitive Binding Assay
This assay determines the binding affinity of this compound for FRα.
Objective: To calculate the dissociation constant (Kd) of this compound for FRα.
Materials:
-
Membrane preparations from FRα-expressing cells.
-
Radiolabeled folic acid (e.g., [³H]folic acid).
-
Unlabeled this compound at a range of concentrations.
-
Binding buffer.
-
Glass fiber filters.
-
Filter manifold and vacuum pump.
-
Scintillation counter.
Procedure:
-
Incubate a fixed amount of cell membrane preparation with a constant, low concentration of radiolabeled folic acid and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of unlabeled this compound to generate a competition curve and calculate the IC₅₀, from which the Ki (and subsequently Kd) can be derived.
Signaling Pathways
Beyond its role in internalization, the binding of ligands to FRα can trigger intracellular signaling cascades that may influence cell proliferation and survival. While specific signaling events initiated by this compound have not been detailed, studies on folic acid binding to FRα have implicated the activation of pathways such as the JAK-STAT and MAPK/ERK pathways. The engagement of these pathways could potentially modulate the cellular response to the cytotoxic payload of this compound.
-
Caption: Potential FRα-Mediated Signaling Pathways.
Conclusion
The uptake of this compound in cancer cells is a sophisticated process primarily orchestrated by the folate receptor alpha through endocytosis, a pathway that is highly active in many malignancies. While the contribution of other transporters like RFC and PCFT remains a possibility, the high affinity of the folate moiety for FRα strongly suggests that this is the dominant entry route. The lack of robust anti-tumor activity in clinical trials, despite its targeted design, underscores the complexity of translating in vitro uptake into clinical efficacy. Factors such as drug release from the endosome, efflux by multidrug resistance pumps, and the intricacies of the tumor microenvironment can all influence the ultimate therapeutic outcome. This guide provides a foundational understanding of the mechanisms governing this compound uptake, which is essential for the ongoing development of targeted cancer therapies. Further research into the specific interactions of such drug conjugates with cellular machinery will be crucial for designing the next generation of more effective treatments.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Epofolate (BMS-753493) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate (also known as BMS-753493) is an investigational, folate receptor-targeted antineoplastic agent. It is a conjugate of a potent epothilone analog, a class of microtubule-stabilizing agents, and folic acid.[1][2][3] This design allows for the targeted delivery of the cytotoxic epothilone payload to cancer cells that overexpress the folate receptor (FR), which is common in a variety of solid tumors, including ovarian, renal, and breast cancers.[2][3][4][5] The proposed mechanism of action involves binding to the folate receptor, internalization of the conjugate, and subsequent release of the epothilone moiety, which disrupts microtubule dynamics, leading to mitotic arrest and cell death.[6]
These application notes provide a comprehensive overview of the theoretical framework and practical protocols for utilizing this compound in in vitro cell culture experiments. While the clinical development of this compound was discontinued due to a lack of demonstrated antitumor activity in human trials, its targeted delivery mechanism remains a valuable research tool for studying folate receptor-mediated drug delivery and microtubule dynamics in cancer biology.[3][7]
Mechanism of Action and Cellular Uptake
This compound's mechanism of action is a two-step process involving targeted delivery and subsequent cytotoxic effect.
-
Folate Receptor-Mediated Endocytosis : The folic acid component of this compound binds with high affinity to the folate receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, where the cell membrane engulfs the this compound-receptor complex, forming an endosome and transporting the drug into the cell.[6][8] This targeted approach aims to concentrate the cytotoxic payload in cancer cells while minimizing exposure to healthy tissues that do not overexpress the folate receptor.[2]
-
Microtubule Stabilization : Once inside the cell, the epothilone analog is released from the folate conjugate. Epothilones are potent microtubule-stabilizing agents. They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[9] This disruption of microtubule dynamics leads to the formation of non-functional microtubule bundles, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, induction of apoptosis.[9]
Data Presentation
Quantitative data from preclinical studies on this compound is limited in publicly available literature. However, the following tables illustrate how to structure and present data from in vitro experiments with this compound.
Table 1: In Vitro Cytotoxicity of this compound in Folate Receptor (FR)-Positive and FR-Negative Cell Lines
| Cell Line | Cancer Type | FR Expression | This compound IC₅₀ (nM) | This compound + Folic Acid (100 µM) IC₅₀ (nM) |
| KB | Nasopharyngeal | High | Data to be determined | Data to be determined |
| IGROV | Ovarian | High | Data to be determined | Data to be determined |
| HeLa | Cervical | Moderate | Data to be determined | Data to be determined |
| M109 | Murine Lung | Negative | Data to be determined | Data to be determined |
| 98M109 | Murine Lung | High | Data to be determined | Data to be determined |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. These would be determined experimentally using assays such as the MTT or CellTiter-Glo assay.
Table 2: Effect of this compound on Cell Cycle Distribution in FR-Positive Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
| This compound (2 x IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
Cell cycle distribution would be determined by flow cytometry after propidium iodide staining.
Table 3: Induction of Apoptosis by this compound in FR-Positive Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined |
| This compound (2 x IC₅₀) | Data to be determined | Data to be determined |
Apoptosis would be quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Folate receptor-positive (e.g., KB, IGROV) and negative (e.g., M109) cell lines
-
Complete cell culture medium
-
This compound (BMS-753493)
-
Folic acid (for competition experiments)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. For competition experiments, prepare serial dilutions of this compound in medium containing a high concentration of free folic acid (e.g., 100 µM).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound (with or without folic acid). Include vehicle-only wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Folate receptor-positive cell line
-
6-well plates
-
Complete cell culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle control, IC₅₀, and 2 x IC₅₀ concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Folate receptor-positive cell line
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with vehicle control, IC₅₀, and 2 x IC₅₀ concentrations of this compound for 48-72 hours.
-
Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Concluding Remarks
This compound serves as a significant tool for investigating targeted cancer therapy strategies. The protocols outlined in these application notes provide a robust framework for researchers to explore the in vitro efficacy and mechanism of action of this compound and other folate receptor-targeted compounds. Due to the discontinuation of its clinical development, researchers should be aware that extensive preclinical data may not be readily available, and optimization of experimental conditions will be crucial for obtaining reliable and reproducible results.
References
- 1. antbioinc.com [antbioinc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Folate - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Tissue distribution and tumor uptake of folate receptor–targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Tissue distribution and tumor uptake of folate receptor-targeted epothilone folate conjugate, BMS-753493, in CD2F1 mice after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes: Recommended Dosage of Folate-Targeted Therapeutics in In Vivo Mouse Models
References
- 1. Pre-clinical evaluation of EC1456, a folate-tubulysin anti-cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Folic Acid-Targeted Paclitaxel-Polymer Conjugates Exert Selective Cytotoxicity and Modulate Invasiveness of Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate-targeted paclitaxel-conjugated polymeric micelles inhibits pulmonary metastatic hepatoma in experimental murine H22 metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Folate Receptor Alpha (FRα)-Targeted Therapies in Ovarian Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of folate receptor alpha (FRα)-targeted therapies, with a focus on small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs), in the context of ovarian cancer research. Detailed protocols for key experiments are provided to facilitate the evaluation of these targeted agents.
Introduction
Folate receptor alpha (FRα) is a glycosylphosphatidylinositol (GPI)-anchored membrane protein that is overexpressed in a significant percentage of epithelial ovarian cancers, while having limited expression in normal tissues.[1][2][3][4] This differential expression profile makes FRα an attractive target for the selective delivery of cytotoxic agents to tumor cells, thereby minimizing off-target toxicity.[5][6][7] Several therapeutic strategies targeting FRα have been developed, including monoclonal antibodies, SMDCs, and ADCs.[2][8][9] This document will focus on the application and evaluation of folate-targeted drug conjugates in ovarian cancer research.
Mechanism of Action of FRα-Targeted Drug Conjugates
FRα-targeted drug conjugates consist of a high-affinity folate ligand or an anti-FRα antibody, a linker, and a potent cytotoxic payload. The general mechanism of action involves the following steps:
-
Binding: The conjugate binds with high affinity to FRα on the surface of ovarian cancer cells.[6][8]
-
Internalization: Upon binding, the receptor-conjugate complex is internalized into the cell via endocytosis.[5][6][8][10]
-
Payload Release: Inside the cell, within the acidic environment of the endosome, the linker is cleaved, releasing the cytotoxic payload.[6][10]
-
Cytotoxicity: The released payload then exerts its cytotoxic effect, typically by disrupting microtubule dynamics or inhibiting DNA replication, leading to cell cycle arrest and apoptosis.[6][11]
Below is a diagram illustrating the general mechanism of action of FRα-targeted antibody-drug conjugates.
Caption: Mechanism of Action of FRα-Targeted ADCs.
Key FRα-Targeted Agents in Ovarian Cancer Research
Several FRα-targeted agents have been investigated in preclinical and clinical settings for the treatment of ovarian cancer.
| Agent Name | Type | Payload | Key Findings in Ovarian Cancer |
| Vintafolide (EC145) | SMDC | Desacetylvinblastine monohydrazide (DAVLBH) | Showed initial promise but failed to improve progression-free survival in a Phase 3 trial.[6][10] |
| Mirvetuximab Soravtansine (IMGN853) | ADC | Maytansinoid DM4 (microtubule inhibitor) | Received accelerated FDA approval for FRα-high, platinum-resistant ovarian cancer.[11][16] Demonstrated an ORR of 46% and a median PFS of 6.7 months in a pooled Phase 1 analysis.[17][18] |
| Farletuzumab Ecteribulin (MORAb-202) | ADC | Eribulin (microtubule inhibitor) | Showed an ORR of up to 52.4% in a Phase 1 dose-expansion study in platinum-resistant ovarian cancer.[12] Preclinical studies demonstrated a bystander effect.[13][14] |
| Luveltamab Tazevibulin (STRO-002) | ADC | Hemiasterlin (tubulin-directed) | Showed robust clinical activity in a Phase 1 study in heavily pre-treated ovarian cancer patients, with 1 complete response and 9 partial responses out of 31 evaluable patients.[19][20] Preclinical studies support its therapeutic potential.[21][22] |
Experimental Protocols
Detailed protocols for the preclinical evaluation of FRα-targeted therapies are provided below.
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is designed to determine the cytotoxic activity of an FRα-targeted agent against ovarian cancer cell lines with varying levels of FRα expression.
1. Materials:
-
Ovarian cancer cell lines (e.g., A2780, OVCAR-3, SKOV3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
FRα-targeted drug conjugate
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent
-
96-well plates
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the FRα-targeted drug conjugate in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for an In Vitro Cytotoxicity Assay.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in ovarian cancer cells following treatment with an FRα-targeted agent.
1. Materials:
-
Ovarian cancer cells
-
6-well plates
-
FRα-targeted drug conjugate
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the FRα-targeted drug at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: In Vivo Antitumor Efficacy in a Patient-Derived Xenograft (PDX) Model
This protocol evaluates the in vivo antitumor activity of an FRα-targeted agent using a more clinically relevant PDX model.
1. Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Patient-derived ovarian cancer tumor fragments
-
FRα-targeted drug conjugate
-
Vehicle control
-
Calipers for tumor measurement
2. Procedure:
-
Tumor Implantation: Surgically implant patient-derived tumor fragments subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the FRα-targeted drug conjugate (e.g., intravenously) and the vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers and monitor the body weight of the mice twice a week.
-
Endpoint: The study can be terminated when tumors in the control group reach a certain size, or after a specified duration.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any signs of toxicity.
Caption: Workflow for an In Vivo Efficacy Study using a PDX Model.
Signaling Pathways Implicated in FRα Function in Ovarian Cancer
Beyond its role in folate uptake, FRα has been implicated in the activation of oncogenic signaling pathways that promote cell proliferation and survival.
Caption: FRα-Mediated Signaling Pathways in Ovarian Cancer.
Conclusion
Targeting folate receptor alpha represents a promising therapeutic strategy for ovarian cancer. The application notes and protocols provided herein offer a framework for the preclinical evaluation of novel FRα-targeted drug conjugates. A thorough understanding of their mechanism of action, cytotoxic potential, and in vivo efficacy is crucial for the successful development of these agents for clinical use.
References
- 1. Folate Receptor Alpha—A Secret Weapon in Ovarian Cancer Treatment? [mdpi.com]
- 2. Therapeutic strategies targeting folate receptor α for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Antibody-Drug Conjugates in Ovarian Cancer: Promises and Challenges | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folate receptor alpha antagonists in preclinical and early stage clinical development for the treatment of epithelial ovarian cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Vintafolide - Wikipedia [en.wikipedia.org]
- 11. What is Mirvetuximab soravtansine used for? [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. eisai.com [eisai.com]
- 14. Eisai Presents New Findings for Antibody Drug Conjugate Farletuzumab Ecteribulin at 2022 ASCO Annual Meeting [prnewswire.com]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mirvetuximab soravtansine (IMGN853), a folate receptor alpha (FRα)-targeting antibody-drug conjugate (ADC), in platinum-resistant epithelial ovarian cancer (EOC) patients (pts): Activity and safety analyses in phase I pooled expansion cohorts. - ASCO [asco.org]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. news-medical.net [news-medical.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Epofolate (Pemetrexed) in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epofolate, exemplified by the well-characterized multitargeted antifolate agent Pemetrexed, represents a critical component in combination chemotherapy regimens for various solid tumors, most notably non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM).[1][2] As an antifolate, its mechanism of action involves the inhibition of key enzymes in the de novo synthesis of purine and pyrimidine nucleotides, which are essential for the proliferation of cancer cells.[1] Combining this compound (Pemetrexed) with other chemotherapeutic agents that have distinct mechanisms of action, such as DNA-damaging platinum-based drugs (e.g., Cisplatin, Carboplatin) or targeted therapies, can lead to synergistic cytotoxicity, enhanced tumor response, and potentially overcome drug resistance.[3][4]
These application notes provide a summary of key combination strategies, quantitative data from preclinical and clinical studies, detailed experimental protocols for evaluating synergistic effects, and visual diagrams of relevant signaling pathways and workflows.
Mechanism of Synergistic Action: this compound (Pemetrexed) and Platinum Agents
The combination of this compound (Pemetrexed) with a platinum-based agent like Cisplatin is a standard treatment for advanced non-squamous NSCLC.[5] The synergy arises from their complementary effects on cancer cells. This compound depletes the nucleotide pools required for DNA replication and repair, while Cisplatin induces DNA damage by forming intra-strand crosslinks. This dual assault enhances apoptotic signaling and can be more effective than either agent alone. Studies have shown this combination can inhibit the KRAS/Raf/MEK/ERK pathway and induce autophagy through the AKT/mTOR and AMPK/mTOR signaling pathways.[5][6]
Caption: Synergistic mechanism of this compound (Pemetrexed) and Cisplatin.
Data Presentation: Efficacy of Combination Therapies
The following tables summarize quantitative data from key clinical trials involving Pemetrexed in combination with other chemotherapies.
Table 1: Clinical Efficacy in Malignant Pleural Mesothelioma (MPM)
| Treatment Arm | Median Overall Survival (months) | Median Time to Progression (months) | Overall Response Rate (%) | Reference |
| Pemetrexed + Cisplatin | 12.8 | 5.7 | 41.3 | [1] |
| Cisplatin Alone | 9.0 | 3.9 | 16.7 | [1] |
Table 2: Clinical Efficacy in First-Line EGFR-Mutant Advanced NSCLC
| Treatment Arm | Median Progression-Free Survival (months) | Overall Response Rate (%) | Median Duration of Response (months) | Reference |
| Osimertinib + Pemetrexed/Platinum Chemotherapy | 25.5 | 83 | 24.0 | [7] |
| Osimertinib Alone | 16.7 | 76 | 15.3 | [7] |
Table 3: Preclinical Synergy in NSCLC Cell Lines (A549, HCC827, H1975)
| Treatment | Apoptosis Rate (%) - A549 | Apoptosis Rate (%) - HCC827 | Apoptosis Rate (%) - H1975 | Reference |
| Metformin Alone | 10.15 ± 1.02 | 18.52 ± 2.01 | 15.34 ± 2.11 | [8] |
| Pemetrexed Alone | 14.26 ± 1.17 | 14.65 ± 0.84 | 13.22 ± 1.60 | [8] |
| Metformin + Pemetrexed | 24.34 ± 3.62 | 35.55 ± 3.25 | 28.54 ± 4.07 | [8] |
Note: Data presented are summaries from cited studies and should be referenced in their original context.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment by Cell Viability Assay
This protocol is designed to determine the synergistic, additive, or antagonistic effects of this compound (Pemetrexed) in combination with another agent (e.g., Paclitaxel) using a cell viability assay like the MTT assay. Schedule dependency is a critical factor.[4]
Materials:
-
Cancer cell lines (e.g., A549 lung cancer, MCF7 breast cancer)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (Pemetrexed) stock solution
-
Drug B (e.g., Paclitaxel) stock solution
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Drug Addition (Schedule-Dependent):
-
Simultaneous Exposure: Add various concentrations of this compound and Drug B to the wells simultaneously. Incubate for 24 hours.
-
Sequential (this compound → Drug B): Add this compound to the wells and incubate for 24 hours. Remove the medium, wash with PBS, and add fresh medium containing Drug B. Incubate for another 24 hours.[4]
-
Sequential (Drug B → this compound): Add Drug B to the wells and incubate for 24 hours. Remove the medium, wash, and add fresh medium containing this compound. Incubate for another 24 hours.
-
-
Incubation & Viability Assessment: After drug exposure, remove the drug-containing medium and incubate the cells in fresh medium for a total of 5 days from the initial drug exposure.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment. Analyze the combination effects using the isobologram method (Steel and Peckham) or the Combination Index (CI) method (Chou-Talalay) to determine synergy (CI < 0.9), additivity (CI = 0.9-1.1), or antagonism (CI > 1.1).[8]
Caption: Workflow for assessing schedule-dependent synergy in vitro.
Protocol 2: Western Blot Analysis of Apoptosis and Signaling Pathways
This protocol outlines the procedure for analyzing protein expression changes in key signaling pathways (e.g., AKT/mTOR) and apoptosis markers (e.g., Cleaved Caspase-3) following combination treatment.
Materials:
-
Cancer cell lines cultured in 6-well plates
-
This compound (Pemetrexed) and combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound, the second drug, or the combination at predetermined concentrations (e.g., IC50 values) for a specified time (e.g., 48 hours). Include an untreated control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin). Compare protein expression levels across different treatment groups.
Conclusion
The strategic combination of this compound (Pemetrexed) with other chemotherapeutic agents is a cornerstone of modern oncology. The success of these combinations often depends on the specific agents used, the cancer type, and critically, the schedule of administration.[4][9] The protocols and data provided herein serve as a guide for researchers to design and evaluate novel this compound-based combination therapies, with the ultimate goal of improving therapeutic outcomes for cancer patients.
References
- 1. Review of pemetrexed in combination with cisplatin for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. Pemetrexed combination therapy in the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Schedule-dependent synergism and antagonism between pemetrexed and paclitaxel in human carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 8. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic-Driven Sequence-Dependent Synergy Effects in Pemetrexed-Osimertinib Combination Against Non-Small Cell Lung Cancer (NSCLC): Optimizing Synergy Through Sequential Interval - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Folate Receptor Alpha (FRα)-Targeted Therapies in 3D Spheroid Models
Introduction
Three-dimensional (3D) spheroid models are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1] These models replicate crucial aspects such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, offering a more predictive in vitro system for evaluating novel cancer therapeutics.[2]
One promising target for cancer therapy is the Folate Receptor alpha (FRα), a cell surface glycoprotein that is overexpressed in a variety of solid tumors, including ovarian, endometrial, and non-small cell lung cancers, while having limited expression in normal tissues.[3] This differential expression makes FRα an attractive target for selective drug delivery.
Antibody-drug conjugates (ADCs) are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. Mirvetuximab soravtansine is a first-in-class ADC that targets FRα. It comprises a humanized anti-FRα antibody, a cleavable linker, and the maytansinoid payload DM4, a potent microtubule-disrupting agent.[4][5] This application note provides detailed protocols for evaluating the efficacy of FRα-targeting ADCs in 3D tumor spheroid models.
Signaling Pathways and Mechanism of Action
The therapeutic strategy of FRα-targeting ADCs involves a multi-step process that begins with the specific binding of the ADC to the FRα receptor on the surface of cancer cells. This is followed by internalization of the ADC-receptor complex through receptor-mediated endocytosis.[4] The complex is then trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the cytotoxic payload (e.g., DM4) into the cytoplasm.[4][5] The released drug then exerts its anti-tumor effect, in the case of DM4, by inhibiting tubulin polymerization, which leads to mitotic arrest and ultimately, apoptotic cell death.[5]
Experimental Protocols
The following protocols provide a framework for generating 3D tumor spheroids, treating them with FRα-targeting ADCs, and assessing the therapeutic response.
Protocol 1: 3D Spheroid Formation (Hanging Drop Method)
This protocol describes the formation of uniform spheroids using the hanging drop method.[6][7][8]
Materials:
-
FRα-expressing cancer cell line (e.g., OVCAR-3, KB)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
10 cm non-tissue culture treated petri dish lids and bottoms
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells to 70-80% confluency in a standard T-75 flask.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cell suspension in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Pipette 20 µL drops of the cell suspension onto the inside of the petri dish lid. Aim for 30-40 drops per lid.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to create a hydration chamber.
-
Carefully invert the lid and place it onto the dish bottom.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours, allowing the cells to aggregate and form spheroids.
Protocol 2: FRα-Targeting ADC Treatment of Spheroids
Materials:
-
Pre-formed 3D spheroids
-
FRα-targeting ADC (e.g., Mirvetuximab soravtansine)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
Procedure:
-
Gently harvest the spheroids from the hanging drops by rinsing the lid with medium into a sterile reservoir.
-
Allow the spheroids to settle by gravity and carefully aspirate the excess medium.
-
Resuspend the spheroids in fresh medium and transfer one spheroid per well into a 96-well ULA plate.
-
Prepare serial dilutions of the FRα-targeting ADC in complete medium at 2X the final desired concentrations.
-
Add an equal volume of the 2X ADC solution to each well containing a spheroid. Include vehicle-only controls.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired treatment duration (e.g., 72-120 hours).
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size and Morphology:
-
At regular intervals (e.g., every 24 hours), capture brightfield images of the spheroids in each well using an inverted microscope.[9]
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: V = (4/3)π(d/2)³.
-
Plot the change in spheroid volume over time for each treatment group.
B. Cell Viability (ATP Assay): This protocol is adapted for a commercially available assay such as CellTiter-Glo® 3D.
-
At the end of the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated controls.
Protocol 4: Apoptosis Detection (Caspase-3/7 Activity)
This protocol is based on a luminescent assay like Caspase-Glo® 3/7.[10][11][12][13]
-
Follow the same initial steps as the viability assay to equilibrate the plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of culture medium in each well.
-
Gently mix the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated controls.
Protocol 5: Immunofluorescent Staining of Spheroids
This protocol allows for the visualization of specific markers within the 3D structure.[14][15][16]
Materials:
-
Treated spheroids in a 96-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody (e.g., anti-cleaved caspase-3)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
-
Carefully remove the medium from each well without disturbing the spheroids.
-
Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.
-
Gently wash the spheroids three times with PBS.
-
Permeabilize the spheroids by incubating with 100 µL of permeabilization buffer for 20 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 100 µL of blocking buffer for 1-2 hours.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Wash twice with PBS.
-
Image the spheroids using a confocal microscope.
Data Presentation
The quantitative data generated from the described protocols can be summarized in tables for clear comparison and interpretation.
Table 1: Effect of FRα-Targeting ADC on Spheroid Growth
| Treatment Concentration (nM) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Growth Inhibition |
| Vehicle Control | 0.25 ± 0.03 | 0 |
| 1 | 0.20 ± 0.02 | 20 |
| 10 | 0.12 ± 0.01 | 52 |
| 100 | 0.05 ± 0.01 | 80 |
Table 2: Cytotoxicity of FRα-Targeting ADC in 3D Spheroids (72h)
| Cell Line | FRα Expression | IC₅₀ (nM) |
| OVCAR-3 | High | 8.5 |
| KB | High | 12.2 |
| A549 | Low | >1000 |
Table 3: Apoptosis Induction by FRα-Targeting ADC (48h)
| Treatment Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| 1 | 1.8 |
| 10 | 4.5 |
| 100 | 9.2 |
Conclusion
The use of 3D spheroid models provides a robust platform for the preclinical evaluation of FRα-targeting therapies. The protocols outlined in this application note offer a comprehensive workflow to assess the efficacy of these agents, from initial spheroid formation to detailed analysis of cell viability, growth inhibition, and apoptosis. The data generated from these assays can provide critical insights into the therapeutic potential of novel FRα-targeting ADCs and guide further drug development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. facellitate.com [facellitate.com]
- 3. Novel FRα-targeting Antibody-drug Conjugates (ADCs) | Biopharma PEG [biochempeg.com]
- 4. What is the mechanism of action of Mirvetuximab soravtansine? [synapse.patsnap.com]
- 5. Frontiers | Therapeutic strategies targeting folate receptor α for ovarian cancer [frontiersin.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 9. youtube.com [youtube.com]
- 10. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [worldwide.promega.com]
- 11. Real-time viability and apoptosis kinetic detection method of 3D multicellular tumor spheroids using the Celigo Image Cytometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Spheroid preparation and immunofluorescence protocol. | Abcam [abcam.com]
Application Notes and Protocols for Assessing the Effect of Epofolate on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated in cells. This dynamic nature makes microtubules a critical target for anticancer drug development. Compounds that interfere with microtubule dynamics can disrupt mitosis and induce apoptosis in rapidly dividing cancer cells.
Epofolate is a novel synthetic compound under investigation for its potential as a microtubule-targeting agent. These application notes provide a comprehensive overview of the protocols to characterize the effect of this compound on microtubule dynamics, both in vitro and in a cellular context. The described assays are fundamental for elucidating the mechanism of action and determining the potency of new chemical entities like this compound.
Putative Signaling Pathway of Microtubule-Targeting Agents
The diagram below illustrates the general mechanism of action for microtubule-stabilizing agents, the putative class for this compound. These agents bind to β-tubulin, promoting the polymerization of tubulin dimers into microtubules and stabilizing the existing microtubule network. This disruption of normal microtubule dynamics leads to a mitotic block and ultimately triggers apoptosis.
Caption: Putative signaling pathway for this compound as a microtubule-stabilizing agent.
Section 1: In Vitro Tubulin Polymerization Assay
This assay is a primary biochemical method to directly assess the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in microtubule polymer mass is monitored over time by measuring the increase in light scattering (turbidity) at 340 nm.
Experimental Protocol
-
Reagent Preparation :
-
Tubulin: Reconstitute lyophilized >99% pure tubulin (e.g., porcine brain tubulin) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) to a final concentration of 3 mg/mL. Keep on ice.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Control Compounds: Prepare 10 mM stock solutions of Paclitaxel (stabilizer) and Vinblastine (destabilizer) in DMSO.
-
Assay Buffer: G-PEM buffer.
-
-
Assay Procedure :
-
Pre-warm a 96-well clear bottom plate and a microplate reader with absorbance detection to 37°C.
-
In each well, add 5 µL of the test compound dilution (this compound, controls, or DMSO vehicle).
-
Add 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
Data Presentation
The effect of this compound on tubulin polymerization can be quantified by analyzing the polymerization curves. Key parameters to determine are the maximum velocity (Vmax) of polymerization and the final microtubule polymer mass (Amax).
| Compound | Concentration (µM) | Vmax (mOD/min) | Amax (OD) | % of Control Polymerization |
| Vehicle (DMSO) | - | 10.2 ± 0.8 | 0.35 ± 0.03 | 100% |
| This compound | 0.1 | 12.5 ± 1.1 | 0.42 ± 0.04 | 120% |
| 1.0 | 18.9 ± 1.5 | 0.55 ± 0.05 | 157% | |
| 10.0 | 25.4 ± 2.1 | 0.68 ± 0.06 | 194% | |
| Paclitaxel | 1.0 | 22.1 ± 1.8 | 0.62 ± 0.05 | 177% |
| Vinblastine | 1.0 | 2.1 ± 0.3 | 0.08 ± 0.01 | 23% |
Data are presented as mean ± SD and are hypothetical.
Section 2: Cellular Microtubule Stabilization Assay
This cell-based assay quantifies the ability of this compound to stabilize the microtubule network against a depolymerizing agent. The amount of remaining polymeric tubulin is measured, often using an in-cell ELISA format.
Experimental Workflow
Caption: Workflow for the cellular microtubule stabilization assay.
Experimental Protocol
-
Cell Culture :
-
Seed HeLa cells in a 96-well black, clear-bottom plate at a density of 10,000 cells/well and incubate for 24 hours.
-
-
Compound Treatment :
-
Treat cells with various concentrations of this compound, Paclitaxel (positive control), or DMSO (vehicle control) for 4 hours.
-
-
Microtubule Depolymerization Challenge :
-
Add Nocodazole (a microtubule-depolymerizing agent) to all wells to a final concentration of 10 µM and incubate for 30 minutes.
-
-
Detection of Stabilized Microtubules :
-
Aspirate the medium and add a microtubule-stabilizing lysis buffer.
-
Fix the remaining cytoskeleton with methanol.
-
Block with 3% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and measure the luminescence using a plate reader.
-
Data Presentation
The results are expressed as the percentage of microtubule stabilization, where 100% represents the signal from cells not treated with Nocodazole, and 0% represents the signal from vehicle-treated cells that were challenged with Nocodazole. The EC₅₀ value, the concentration at which 50% of the maximal microtubule stabilization is observed, is a key parameter.
| Compound | EC₅₀ (nM) | Max Stabilization (%) |
| This compound | 15.2 ± 2.5 | 92 ± 5% |
| Paclitaxel | 10.8 ± 1.9 | 95 ± 4% |
Data are presented as mean ± SD and are hypothetical.
Section 3: Immunofluorescence Microscopy of Cellular Microtubules
This qualitative and semi-quantitative assay visualizes the direct impact of this compound on the microtubule network architecture within cells.
Experimental Protocol
-
Cell Culture and Treatment :
-
Grow A549 lung carcinoma cells on glass coverslips.
-
Treat the cells with this compound (e.g., at its EC₅₀ concentration from the stabilization assay), Paclitaxel, Vinblastine, or DMSO for 18 hours.
-
-
Immunostaining :
-
Fix the cells with ice-cold methanol.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging :
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Expected Results
-
Vehicle (DMSO) Control: Cells will display a fine, filamentous network of microtubules extending from the nucleus to the cell periphery.
-
This compound/Paclitaxel: Cells will exhibit dense bundles of microtubules, particularly at the cell periphery. A significant increase in the number of cells arrested in mitosis with abnormal mitotic spindles is expected.
-
Vinblastine: Cells will show a diffuse tubulin stain, indicating depolymerization of the microtubule network.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound's effect on microtubule dynamics. The in vitro polymerization assay offers direct evidence of interaction with tubulin, while the cellular assays confirm this activity in a more physiologically relevant context and provide a visual understanding of the compound's mechanism of action. The quantitative data derived from these experiments are crucial for dose-response analysis and for guiding further preclinical development of this compound as a potential therapeutic agent.
Application Notes and Protocols for Studying the Efficacy of Folate-Modulating Compounds in Animal Models
A Note on "Epofolate": As of the latest updates, "this compound" is not a term that is widely recognized in publicly available scientific literature. Therefore, these application notes and protocols are designed to be broadly applicable for studying the efficacy of novel folate-like compounds or drugs that modulate folate metabolism and signaling. The principles and methodologies described herein provide a robust framework for preclinical evaluation in animal models.
Introduction and Background
Folate (Vitamin B9) and its derivatives are essential for a variety of critical metabolic processes, including the synthesis of DNA and RNA, and the metabolism of amino acids necessary for cell division and growth.[1] Impairments in folate metabolism have been linked to a range of pathologies, such as cancer, neural tube defects, and anemia.[2] Consequently, compounds that can modulate folate pathways are of significant interest for therapeutic development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the efficacy of novel folate-modulating compounds. The protocols and guidelines presented here are designed to ensure rigorous and reproducible preclinical data generation.
Rationale for Animal Models
Animal models are indispensable tools in the preclinical assessment of new therapeutic agents.[3] They allow for the investigation of a compound's pharmacokinetic and pharmacodynamic (PK/PD) properties in a whole-organism context, providing insights into efficacy, safety, and dose-response relationships that cannot be obtained from in vitro studies alone.[4] The selection of an appropriate animal model is critical and should be based on similarities to human physiology and the specific disease being studied.[5]
Key Signaling Pathways
The primary mechanism of action of folate and its analogs is centered around One-Carbon Metabolism . This intricate network of biochemical reactions is crucial for the synthesis of nucleotides and for methylation reactions affecting DNA, RNA, and proteins. A simplified diagram of this pathway is presented below.
Animal Model Selection
The choice of animal model is a critical step in the study design. The following decision tree provides a general framework for selecting an appropriate model.
Experimental Workflow
A generalized experimental workflow for evaluating the efficacy of a folate-modulating compound is depicted below.
Experimental Protocols
Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of the test compound.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound
-
Vehicle (e.g., saline, DMSO/polyethylene glycol)
-
Blood collection tubes (e.g., with EDTA)
-
Cannulation supplies (if required for serial sampling)
-
Analytical instrumentation (e.g., LC-MS/MS)
Protocol:
-
Acclimatize animals for at least one week.
-
Fast animals overnight prior to dosing.
-
Administer a single dose of the test compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of the test compound using a validated analytical method.
-
Calculate key PK parameters using appropriate software.
Data Presentation:
| PK Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | [Insert Value] |
| Tmax (Time to Cmax) | h | [Insert Value] |
| AUC (Area Under the Curve) | ng*h/mL | [Insert Value] |
| t1/2 (Half-life) | h | [Insert Value] |
| CL (Clearance) | L/h/kg | [InsertValue] |
| Vd (Volume of Distribution) | L/kg | [Insert Value] |
Efficacy Study in a Folate-Deficient Mouse Model
Objective: To evaluate the therapeutic efficacy of the test compound in a disease model relevant to folate deficiency.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Folate-deficient diet
-
Control diet
-
Test compound
-
Vehicle
-
Biomarker assay kits (e.g., for homocysteine, complete blood count)
-
Histopathology supplies
Protocol:
-
Induce folate deficiency by feeding mice a folate-deficient diet for 4-6 weeks. A control group is fed a standard diet.
-
Confirm folate deficiency through measurement of plasma folate and/or homocysteine levels.
-
Randomize folate-deficient mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test compound (Low Dose)
-
Group 3: Test compound (High Dose)
-
Group 4: Positive control (e.g., folic acid)
-
-
Administer the test compound or controls daily for the specified treatment period (e.g., 4 weeks).
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect terminal blood and tissue samples.
-
Analyze blood for relevant biomarkers (e.g., complete blood count, homocysteine levels).
-
Perform histopathological analysis of key tissues (e.g., liver, bone marrow).
Data Presentation:
| Treatment Group | Plasma Homocysteine (µmol/L) | Red Blood Cell Count (x10^12/L) | Hemoglobin (g/dL) |
| Control Diet | [Insert Value] | [Insert Value] | [Insert Value] |
| Folate-Deficient + Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| Folate-Deficient + Low Dose | [Insert Value] | [Insert Value] | [Insert Value] |
| Folate-Deficient + High Dose | [Insert Value] | [Insert Value] | [Insert Value] |
| Folate-Deficient + Folic Acid | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The successful preclinical development of novel folate-modulating compounds relies on robust and well-designed animal studies. The application notes and protocols provided here offer a framework for evaluating the pharmacokinetic and pharmacodynamic properties of these compounds, ultimately facilitating their translation to clinical applications. Careful consideration of the animal model, experimental design, and data analysis is paramount to generating high-quality, reproducible results.
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. Use of Transgenic Mice to Study Folic Acid Metabolism and Associated Pathologies - CORNELL UNIVERSITY [portal.nifa.usda.gov]
- 3. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Precipitation of Folate Derivatives in Media: A Technical Support Guide
Disclaimer: The term "Epofolate" does not correspond to a recognized compound in the public scientific literature or chemical databases. This guide provides troubleshooting strategies for the precipitation of folic acid and its derivatives, a common challenge faced by researchers in cell culture and drug development. The principles and protocols outlined here are broadly applicable to poorly soluble folate analogs.
This technical support center provides answers to frequently asked questions and detailed troubleshooting guides for researchers, scientists, and drug development professionals encountering precipitation of folate derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my folate derivative precipitating in the cell culture medium?
Precipitation of folate derivatives, including folic acid, in cell culture media is a common issue primarily due to their low solubility at neutral pH.[1][2] Folic acid, for instance, is only slightly soluble in water at 25°C and is particularly insoluble in aqueous solutions below pH 5.[2] Cell culture media are typically buffered around pH 7.2-7.4, a range where folic acid solubility is marginal.[1][3] Other factors that can contribute to precipitation include high concentrations of the compound, the presence of certain salts, and interactions with other media components.
Q2: Can the choice of solvent for my stock solution affect its stability in the media?
Absolutely. The initial solvent used to dissolve the folate derivative is critical. While organic solvents like DMSO can dissolve higher concentrations of folic acid, introducing a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate out as the solvent disperses.[3] It is crucial to consider the final concentration of the organic solvent in the medium, as it can also be toxic to cells.
Q3: How does pH influence the solubility of folate derivatives?
Folate derivatives are acidic compounds and their solubility is highly pH-dependent.[4][5] They are generally more soluble in alkaline solutions.[2][6] For example, folic acid is soluble in 1 M NaOH at a concentration of 50 mg/mL. When a stock solution prepared at a high pH is diluted into a neutral pH cell culture medium, the pH shift can drastically reduce the solubility of the folate derivative, leading to precipitation.
Q4: Are there different forms of folate with better solubility?
Yes, some reduced derivatives of folic acid, such as folinic acid (leucovorin), are used in some media formulations and can exhibit different solubility profiles.[1][7] However, even these derivatives can be marginally soluble and may present challenges. The stability of different folates also varies, with folic acid and 5-formyltetrahydrofolic acid being more thermostable than tetrahydrofolic acid and 5-methyltetrahydrofolic acid.[4]
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Adding the Folate Derivative Stock Solution to the Medium
This is a classic sign of poor solubility and rapid supersaturation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Evaluate the Stock Solution:
-
Solvent Choice: For acidic folate derivatives, preparing the stock in a dilute alkaline solution (e.g., 0.1 M NaOH) can significantly improve solubility.[2] If using an organic solvent like DMSO, ensure the stock concentration is not excessively high.
-
Concentration: Prepare a less concentrated stock solution to reduce the degree of supersaturation upon dilution into the media.
-
-
Optimize the Dilution Process:
-
Stirring: Add the stock solution dropwise to the medium while vigorously stirring or vortexing. This promotes rapid dispersal and can prevent localized high concentrations that trigger precipitation.
-
Temperature: Gently warming the medium to 37°C before adding the stock solution can sometimes increase the solubility of the compound. However, be mindful of the thermal stability of your specific folate derivative.[4]
-
-
Modify the Medium:
-
pH Adjustment: If your cell line can tolerate it, a slight increase in the medium's pH can enhance the solubility of acidic folate derivatives. This should be done cautiously and validated for its effect on cell growth and morphology.
-
Issue 2: Precipitate Forms Over Time in the Incubator
This suggests that the folate derivative is unstable under the incubation conditions or is slowly coming out of a supersaturated solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Assess Stability:
-
Light Sensitivity: Folic acid and its derivatives are known to be sensitive to UV and visible light.[1][5] Protect stock solutions and media from light by using amber tubes and wrapping flasks in foil.
-
Thermal Degradation: While many folate derivatives are stable at 37°C for short periods, prolonged incubation could lead to degradation, and the degradation products may be less soluble.[4]
-
-
Re-evaluate Concentration: The final concentration in the medium may be above the thermodynamic solubility limit, even if it initially appears dissolved (supersaturated state). Try reducing the final concentration.
-
Review Sterilization Procedure: If you are adding the folate derivative before filter sterilizing the entire medium, some of the compound may be precipitating on the filter membrane, leading to a lower, unknown final concentration, or fine precipitates may be passing through that later aggregate. It is best practice to filter sterilize the basal medium and then aseptically add the filter-sterilized stock solution of the folate derivative.
Quantitative Data Summary
The solubility of folate derivatives is highly dependent on the specific compound, solvent, pH, and temperature. The following table provides solubility data for folic acid as a reference.
| Solvent/Condition | Approximate Solubility of Folic Acid | Reference |
| Water (25°C) | ~1.6 mg/L (~3.6 µM) | [1] |
| Water (0°C) | 0.01 mg/mL | |
| Aqueous solutions < pH 5 | Insoluble | |
| 1 M NaOH | 50 mg/mL | |
| DMSO | ~20 mg/mL | [3] |
| Dimethyl formamide | ~10 mg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Key Experimental Protocols
Protocol 1: Preparation of an Alkaline Stock Solution of Folic Acid
This protocol is suitable for preparing a concentrated stock of folic acid for addition to cell culture media.
Materials:
-
Folic acid powder
-
1 M Sodium Hydroxide (NaOH), sterile
-
Sterile, purified water (e.g., cell culture grade)
-
Sterile conical tubes (amber or wrapped in foil)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of folic acid powder in a sterile conical tube.
-
Add a small volume of 1 M NaOH dropwise while vortexing until the folic acid is fully dissolved. For example, to make a 50 mg/mL stock, add the appropriate amount of 1 M NaOH.
-
Once dissolved, bring the solution to the final desired volume with sterile, purified water. For instance, if you used 0.5 mL of NaOH, add 0.5 mL of sterile water to achieve a final volume of 1 mL.
-
Filter sterilize the stock solution using a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a DMSO Stock
This protocol is an alternative for folate derivatives that are more soluble in organic solvents.
Materials:
-
Folate derivative powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protected tubes
-
Sterile 0.22 µm syringe filter (optional, depending on the quality of the starting material and DMSO)
Procedure:
-
In a sterile, light-protected tube, add the desired amount of the folate derivative powder.
-
Add the required volume of sterile DMSO to achieve the target concentration (e.g., 20 mg/mL for folic acid).[3]
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
If necessary, filter sterilize the stock solution. Note that some filter materials are not compatible with high concentrations of DMSO.
-
Store the stock solution at -20°C in small, tightly sealed aliquots to prevent moisture absorption by the DMSO.
-
When adding to media, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Signaling Pathway Considerations
Precipitation of a folate derivative can have significant downstream effects on cellular signaling pathways that are being investigated. Folate metabolism is crucial for the synthesis of nucleotides (purines and thymidylate) and methionine, which are essential for DNA synthesis, repair, and methylation.
Caption: Simplified overview of the folate metabolic pathway.
If a folate analog, which may act as an inhibitor of Dihydrofolate Reductase (DHFR) or other enzymes in this pathway, precipitates out of solution, its effective concentration will be reduced. This can lead to misleading experimental results, such as an apparent lack of efficacy or a dose-response curve that is shifted to the right. Therefore, ensuring the compound remains in solution is paramount for accurate and reproducible data.
References
- 1. Folic Acid and Tetrahydrofolates in Cell Culture [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 5. Stability of folic acid under several parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Epofolate Concentration for Cytotoxicity Assays
Welcome to the technical support center for optimizing Epofolate (also known as BMS-753493) concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a folate receptor-targeting antimitotic agent. It is a conjugate of a potent epothilone analog and folic acid.[1][2] This design allows for the targeted delivery of the cytotoxic epothilone moiety to cancer cells that overexpress the folate receptor (FR).[1][3] Upon binding to the FR, this compound is internalized by the cell. The epothilone component then acts by stabilizing microtubules, which disrupts mitotic spindle formation, leading to cell cycle arrest and ultimately, apoptosis.[1]
Q2: Which cell lines are suitable for this compound cytotoxicity assays?
A2: Cell lines with high expression of the folate receptor (FR+) are the primary targets for this compound. Examples of FR+ cell lines used in preclinical studies include KB (nasopharyngeal carcinoma) and IGROV (ovarian carcinoma).[3] It is crucial to select cell lines with confirmed FR expression to observe the targeted cytotoxic effects of this compound. The compound is largely inactive against FR-negative cells.[3]
Q3: What is a typical concentration range for this compound in a cytotoxicity assay?
A3: Based on preclinical data, this compound has shown potent cytotoxicity in FR+ cell lines. While specific IC50 values are not always explicitly stated in publicly available literature, the effective concentration range will likely be in the low nanomolar range for sensitive, FR+ cell lines. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the optimal range for your specific cell line and experimental conditions.
Q4: What is the stability of this compound in cell culture media?
A4: this compound exhibits its greatest stability in a neutral pH range. Studies on its degradation kinetics have shown that it is most stable between pH 6.0 and 7.0.[4][5] Standard cell culture media are typically buffered to a pH of around 7.4, which is within the acceptable range for this compound stability during the course of a standard cytotoxicity assay. However, it is advisable to prepare fresh dilutions of the compound for each experiment to ensure potency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the assay plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. To mitigate edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer.[6] |
| No cytotoxic effect observed, even at high concentrations | The cell line used may be folate receptor-negative (FR-). | Confirm the FR expression status of your target cell line using techniques such as flow cytometry or western blotting. Use an FR+ cell line as a positive control. The cytotoxic effect of this compound is dependent on FR-mediated uptake.[3] |
| Lower than expected potency (high IC50 value) | Sub-optimal assay duration, low cell proliferation rate, or degradation of the compound. | Optimize the incubation time with this compound to allow for sufficient time for cellular uptake and induction of apoptosis. Ensure that the cells are in a logarithmic growth phase during the experiment. Prepare fresh dilutions of this compound from a stock solution for each experiment to avoid issues with compound degradation. |
| Inconsistent dose-response curve (e.g., U-shaped or non-sigmoidal) | This could be due to off-target effects at high concentrations, or issues with the assay itself. Non-monotonic dose-response curves can sometimes be observed with compounds that have complex biological activities. | Carefully re-evaluate the entire concentration range tested. Ensure that the vehicle control is not contributing to cytotoxicity. Consider using a different type of cytotoxicity assay to confirm the results. |
Experimental Protocols & Data
General Protocol for an this compound Cytotoxicity Assay (e.g., Clonogenic Assay)
This protocol is a generalized procedure based on methods used for assessing the cytotoxicity of this compound.[3]
1. Cell Seeding:
- Culture folate receptor-positive (FR+) cells (e.g., KB or IGROV) in appropriate cell culture medium.
- Harvest cells during the logarithmic growth phase and prepare a single-cell suspension.
- Seed the cells in 6-well plates at a low density (e.g., 200-500 cells per well) to allow for colony formation.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
- Incubate the plates for the desired exposure time (e.g., 72 hours).
3. Colony Formation:
- After the treatment period, remove the medium containing this compound and replace it with fresh, drug-free medium.
- Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.
4. Staining and Quantification:
- When colonies are visible, wash the wells with PBS.
- Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
- Stain the colonies with a solution like crystal violet.
- After staining, wash the plates with water and allow them to air dry.
- Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.
5. Data Analysis:
- Calculate the plating efficiency and the surviving fraction for each treatment group relative to the vehicle control.
- Plot the surviving fraction against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Quantitative Data Summary
| Cell Line | Folate Receptor Status | Reported Cytotoxic Activity | Reference |
| KB (nasopharyngeal) | Positive (FR+) | Potent cytotoxicity observed. | [3] |
| IGROV (ovarian) | Positive (FR+) | Potent cytotoxicity observed. | [3] |
| FR-negative cell lines | Negative (FR-) | Inactive. | [3] |
Visualizations
This compound Mechanism of Action
Caption: this compound's targeted mechanism of action.
Cytotoxicity Assay Workflow
Caption: General workflow for an this compound cytotoxicity assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting this compound assays.
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce off-target effects of Epofolate
Welcome to the technical support center for Epofolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound and its intended on-target effect?
A1: this compound (BMS-753493) is a small molecule drug conjugate (SMDC). It consists of a potent cytotoxic agent, an epothilone analog (BMS-748285), linked to folic acid. The primary on-target effect is the targeted delivery of the epothilone payload to cancer cells that overexpress the folate receptor alpha (FRα). This targeted approach aims to increase the therapeutic index by maximizing the drug concentration at the tumor site while minimizing exposure to healthy tissues.
Q2: What are the known or potential off-target effects of this compound?
A2: The off-target effects of this compound can be categorized into two main types:
-
Payload-Related Off-Target Effects: Despite targeting, some healthy tissues may express low levels of FRα, leading to the uptake of this compound and subsequent cytotoxicity from the epothilone payload. Observed toxicities in clinical trials, although less frequent and severe than with untargeted epothilones, included peripheral neuropathy, neutropenia, fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[1] In a rare instance, Stevens-Johnson syndrome was reported.[1]
-
Drug-Drug Interactions: this compound has been observed to increase the serum concentration of a wide range of co-administered drugs.[2] This suggests that this compound or its metabolites may inhibit one or more cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for drug metabolism.
Q3: How does folate receptor targeting help in reducing off-target effects?
A3: Folate receptor alpha (FRα) is overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers, while its expression in most normal tissues is limited. By conjugating the cytotoxic epothilone to folate, this compound preferentially binds to and is internalized by cancer cells via FRα-mediated endocytosis. This targeted delivery strategy is a primary mechanism to reduce the systemic exposure of healthy tissues to the potent cytotoxic payload, thereby mitigating off-target toxicities.
Troubleshooting Guide: Reducing Off-Target Effects
This guide provides practical steps to identify and mitigate potential off-target effects of this compound in your experiments.
Issue 1: Unexplained Cytotoxicity in Non-Target Cells or Tissues
-
Possible Cause: Low-level expression of folate receptor alpha (FRα) in normal tissues or non-specific uptake of the drug conjugate.
-
Troubleshooting Steps:
-
Characterize FRα Expression: Quantify FRα expression levels in your cell lines or tissue models (both target and non-target) using techniques like qPCR, Western blot, or flow cytometry. This will help correlate cytotoxicity with receptor expression.
-
Dose-Response Studies: Perform careful dose-response studies to determine the therapeutic window. A significant separation between the effective concentration for killing target cells and the concentration causing toxicity in non-target cells indicates successful targeting.
-
Competitive Inhibition Assay: To confirm FRα-mediated uptake, perform a competitive inhibition assay by co-incubating the cells with an excess of free folic acid. A reduction in this compound's efficacy in the presence of free folic acid would confirm FRα-specific uptake.
-
Issue 2: Unexpected Pharmacokinetic Profile or Drug-Drug Interactions
-
Possible Cause: Inhibition of cytochrome P450 (CYP) enzymes by this compound or its metabolites, leading to altered metabolism of co-administered compounds.
-
Troubleshooting Steps:
-
CYP450 Inhibition Screening: Conduct an in vitro CYP inhibition assay to identify which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are inhibited by this compound. This can be done using commercially available kits with recombinant human CYP enzymes.
-
Review Co-administered Compounds: In in vivo studies, carefully review all co-administered drugs or compounds. Use online drug interaction checkers to identify potential substrates of the inhibited CYP isoforms.
-
Staggered Dosing: If a potential drug-drug interaction is identified, consider a staggered dosing schedule in your experimental design to minimize overlapping peak concentrations of this compound and the interacting drug.
-
Therapeutic Drug Monitoring: For in vivo studies, if feasible, perform therapeutic drug monitoring for co-administered drugs that are substrates of inhibited CYP enzymes to ensure their concentrations remain within the therapeutic range.
-
Issue 3: Inconsistent Efficacy Across Different Tumor Models
-
Possible Cause: Heterogeneity in FRα expression levels or differences in the tumor microenvironment affecting drug penetration and retention.
-
Troubleshooting Steps:
-
Quantify FRα Expression: As in Issue 1, ensure you have quantitative data on FRα expression for each tumor model.
-
Evaluate Drug Penetration: Utilize techniques such as imaging mass spectrometry or fluorescently labeled this compound to assess the penetration and distribution of the drug within the tumor tissue.
-
Assess pH Stability: this compound's stability is pH-dependent.[3][4] Consider the pH of your in vitro culture medium and the in vivo tumor microenvironment, as acidic conditions can affect its stability and efficacy.
-
Data Summary
Table 1: Potential Drug-Drug Interactions with this compound
| Drug Class | Example Drugs | Potential Consequence of Co-administration with this compound |
| Benzodiazepines | Alprazolam, Midazolam | Increased serum concentration and risk of sedation |
| Statins | Atorvastatin, Simvastatin | Increased serum concentration and risk of myopathy |
| Calcium Channel Blockers | Amlodipine, Felodipine | Increased serum concentration and risk of hypotension |
| Macrolide Antibiotics | Erythromycin, Clarithromycin | Decreased metabolism and increased risk of cardiotoxicity |
| Anticoagulants | Warfarin, Rivaroxaban | Increased serum concentration and risk of bleeding |
| Chemotherapeutic Agents | Docetaxel, Vincristine | Increased serum concentration and risk of overlapping toxicities |
This table provides examples and is not exhaustive. Researchers should carefully review all co-administered compounds.
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on major human CYP450 isoforms.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2C19)
-
Fluorescent or luminescent probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
This compound at various concentrations
-
Positive control inhibitors for each isoform
-
Microplate reader
Methodology:
-
Prepare a dilution series of this compound and the positive control inhibitors.
-
In a 96-well plate, add the recombinant CYP enzyme, NADPH regenerating system, and either this compound, positive control, or vehicle control.
-
Pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding the specific probe substrate.
-
Incubate at 37°C for the recommended time.
-
Stop the reaction and measure the signal (fluorescence or luminescence) on a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Competitive Folic Acid Binding Assay
Objective: To confirm that the cellular uptake of this compound is mediated by the folate receptor.
Materials:
-
FRα-positive cancer cell line
-
This compound
-
Folic acid
-
Cell culture medium and supplements
-
MTT or other cell viability assay kit
Methodology:
-
Seed FRα-positive cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dilution series of this compound.
-
Prepare a high concentration of free folic acid (e.g., 1 mM).
-
Treat the cells with the this compound dilution series in the presence or absence of the high concentration of free folic acid.
-
Incubate for a period sufficient to induce cytotoxicity (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT assay).
-
Compare the dose-response curves of this compound with and without excess free folic acid. A rightward shift in the curve in the presence of free folic acid indicates competitive binding and FRα-mediated uptake.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound's off-target effects.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Epofolate stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of epofolate in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BMS-753493) is an investigational anticancer agent. It is a folate conjugate of the epothilone analog, BMS-748285.[1] Its mechanism of action involves targeting cancer cells that overexpress the folate receptor. Upon binding to the folate receptor, this compound is internalized by the cancer cell. Inside the cell, the cytotoxic epothilone payload is released, which then disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Q2: What are the primary factors that affect the stability of this compound?
A2: The stability of this compound is primarily influenced by pH, temperature, and the aqueous environment. It exhibits a U-shaped pH-stability profile, with maximum stability in the neutral pH range.[2][3] Like many drug conjugates, it can be susceptible to hydrolysis.
Q3: What are the known degradation pathways for this compound?
A3: The major degradation pathways for this compound (BMS-753493) in an aqueous solution involve hydrolysis. Specifically, three primary pathways have been identified:
-
Carbonate ester hydrolysis.
-
Hydrolysis of the aziridine ring.
Under neutral pH conditions, the hydrolysis of the macrolactone ring is a postulated degradation pathway, leading to the formation of two epimeric hydroxy acids.[2][3]
Q4: What is the optimal pH for storing this compound solutions?
A4: Based on degradation kinetics, this compound has maximum stability at pH 7. The optimal pH range for an injectable drug product formulation has been identified as pH 6-7.[2][3]
Q5: How should I store this compound for long-term experiments?
A5: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below.[4] If in solution, use a stabilizing buffer at a pH of 6-7 and store at ultra-cold temperatures (-20°C to -80°C).[4][5] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in cell-based assays | Degradation of this compound due to improper storage pH. | Verify the pH of your stock solutions and experimental media. Ensure the pH is maintained between 6 and 7. Prepare fresh solutions if necessary. |
| Degradation due to elevated temperature. | Store stock solutions at recommended low temperatures (-20°C to -80°C). Avoid leaving solutions at room temperature for extended periods. | |
| Aggregation of the conjugate. | Visually inspect solutions for precipitation. Consider using a stabilizing buffer, especially for long-term storage of solutions.[4] | |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | Compare the chromatogram to a reference standard. The primary degradation products of BMS-753493 are addition products with a mass-to-charge ratio (m/z) of 794, resulting from hydrolysis.[2][3] |
| Contamination of the sample or solvent. | Use high-purity solvents and new vials. Run a blank to check for system contamination. | |
| Precipitation or cloudiness in the this compound solution | Poor solubility at the prepared concentration or pH. | Ensure the pH of the solution is within the optimal range of 6-7.[2][3] You may need to adjust the concentration or use a different buffer system. |
| Aggregation over time. | For long-term storage, lyophilization is recommended.[4] If solutions are necessary, use of stabilizing buffers can help prevent aggregation.[4] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Reconstitute lyophilized this compound in a biocompatible buffer with a pH between 6.0 and 7.0. A common choice is a phosphate-buffered saline (PBS) adjusted to the desired pH.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to experimental setups.
-
Aliquoting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: For short-term storage (up to a few weeks), store the aliquots at 4°C. For long-term storage, store at -20°C or -80°C.[4][5]
Protocol 2: Assessment of this compound Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound in buffers of varying pH (e.g., pH 4, 7, and 9) to observe the pH-dependent degradation.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25°C or 40°C) for a set period (e.g., 0, 24, 48, and 72 hours).
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid or ammonium acetate is typically used.
-
Detection: UV detection at a wavelength appropriate for the epothilone chromophore.
-
-
Data Analysis: Quantify the peak area of the intact this compound over time. The appearance of new peaks will indicate the formation of degradation products. The degradation of BMS-753493 results in addition products with a mass-to-charge ratio (m/z) of 794.[2][3]
Visualizations
Caption: this compound mechanism of action in a cancer cell.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cellmosaic.com [cellmosaic.com]
- 5. susupport.com [susupport.com]
Technical Support Center: Overcoming Epofolate Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Epofolate in cancer cell lines. The information is tailored for scientists and drug development professionals to navigate challenges during their pre-clinical experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity to this compound in Long-Term Cultures
Symptom: Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response, requiring higher concentrations to achieve the same level of cytotoxicity.
Potential Cause: Acquired resistance due to prolonged exposure to the drug. A likely mechanism is the overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp/MDR1), which actively efflux the drug out of the cell. This has been observed in cell lines resistant to other folate-drug conjugates.[1]
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response curve with this compound on your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant rightward shift in the IC50 value indicates resistance.
-
Experimental Protocol: See "Cell Viability Assay" below.
-
-
Investigate P-gp Overexpression:
-
Western Blot: Analyze the protein levels of P-gp (MDR1) in your resistant and parental cell lines. An increased band intensity in the resistant line is indicative of overexpression.
-
qPCR: Quantify the mRNA levels of the ABCB1 gene (which codes for P-gp) to see if the overexpression is transcriptionally regulated.
-
Flow Cytometry: Use a fluorescently labeled antibody against P-gp (like MRK-16) to quantify the percentage of P-gp positive cells and the mean fluorescence intensity.[1]
-
Experimental Protocol: See "Flow Cytometry for P-gp Expression" below.
-
-
Functional Assessment of P-gp Activity:
-
Perform a calcein efflux assay. P-gp can transport the fluorescent dye calcein-AM out of the cell. Increased efflux (lower intracellular fluorescence) in the resistant line, which can be reversed by a P-gp inhibitor, confirms functional P-gp-mediated resistance.[1]
-
Experimental Protocol: See "Calcein Efflux Assay" below.
-
-
Strategies to Overcome P-gp-Mediated Resistance:
-
Co-treatment with a P-gp Inhibitor: Treat the resistant cells with a combination of this compound and a known P-gp inhibitor (e.g., verapamil, lapatinib).[1] A restoration of sensitivity to this compound would confirm P-gp's role in the resistance.
-
Alternative Folate-Drug Conjugates: If available, test folate conjugates of cytotoxic agents that are not substrates for P-gp. An example from a study on a similar folate-drug conjugate included a folate-tubulysin conjugate.[1]
-
Issue 2: Intrinsic Resistance to this compound in a Folate Receptor Alpha (FRα)-Positive Cell Line
Symptom: A cancer cell line known to express FRα does not respond to this compound treatment, even at high concentrations.
Potential Causes:
-
Mutations in the Folate Receptor Alpha (FOLR1) Gene: Mutations can alter the receptor's structure, preventing proper binding and internalization of this compound.[2]
-
Defective Endocytosis Pathway: Even with a functional receptor, defects in the cellular machinery for endocytosis can prevent the uptake of the this compound-FRα complex.[3]
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative survival pathways that compensate for the cytotoxic effects of the epothilone payload.[4]
-
Low FRα Expression: The level of FRα expression might not be sufficient to internalize a therapeutic dose of this compound.
Troubleshooting Steps:
-
Confirm High FRα Expression:
-
Quantify FRα protein and mRNA levels using Western blot and qPCR, respectively.
-
Use flow cytometry with a labeled anti-FRα antibody to confirm surface expression.
-
-
Assess Receptor Functionality:
-
Folate Uptake Assay: Use radiolabeled folic acid to determine if the receptor is functional in transporting folate. A lack of uptake despite high expression could suggest a functional defect.
-
-
Sequence the FOLR1 Gene:
-
Isolate genomic DNA from the resistant cell line and sequence the coding region of the FOLR1 gene to identify any potential mutations that could affect protein function.[2]
-
-
Investigate Downstream Signaling Pathways:
-
Phospho-protein arrays or Western Blots: Analyze the activation status of key survival pathways (e.g., Akt, ERK, STAT3) in the presence and absence of this compound.[4] Hyperactivation of a particular pathway might suggest a bypass mechanism.
-
-
Combination Therapy to Target Bypass Pathways:
-
If a bypass pathway is identified, consider co-treating with an inhibitor of that pathway alongside this compound.
-
Data Presentation: Quantitative Analysis of this compound Resistance
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Resistance |
| KB | Parental, this compound-sensitive | 10 | - |
| KB-EpoR | This compound-resistant derivative | 250 | 25 |
| KB-EpoR + Verapamil (1 µM) | Resistant line with P-gp inhibitor | 15 | 1.5 |
Table 2: P-glycoprotein Expression and Function in Sensitive and Resistant Cell Lines
| Cell Line | Relative ABCB1 mRNA Expression | Relative P-gp Protein Expression | Calcein Efflux (% of control) |
| KB | 1.0 | 1.0 | 10% |
| KB-EpoR | 15.2 | 12.5 | 85% |
| KB-EpoR + Verapamil (1 µM) | 15.0 | 12.3 | 15% |
Experimental Protocols
Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Flow Cytometry for P-gp Expression
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample and wash with ice-cold PBS.
-
Antibody Staining: Resuspend the cells in a staining buffer (e.g., PBS with 2% FBS). Add a fluorescently conjugated anti-P-gp antibody (e.g., MRK-16-FITC) and incubate in the dark for 30-60 minutes on ice. Include an isotype control.
-
Washing: Wash the cells twice with the staining buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in a suitable buffer for flow cytometry and analyze using a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the fluorescence intensity. Compare the mean fluorescence intensity and the percentage of positive cells between the sensitive and resistant cell lines.
Calcein Efflux Assay
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Calcein-AM to the cell suspension to a final concentration of 0.25 µM and incubate for 30 minutes at 37°C.
-
Efflux: Wash the cells to remove excess dye and resuspend them in a fresh medium. For inhibitor groups, add the P-gp inhibitor (e.g., 10 µM verapamil) and incubate for 15 minutes before the efflux period. Incubate the cells for 1-2 hours at 37°C to allow for dye efflux.
-
Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity of the different samples. A lower fluorescence intensity in the resistant line compared to the sensitive line indicates increased efflux. Reversal of this effect by a P-gp inhibitor confirms P-gp activity.
Mandatory Visualizations
Caption: Troubleshooting workflow for acquired this compound resistance.
Caption: this compound mechanism of action and P-gp-mediated resistance.
Frequently Asked Questions (FAQs)
Q1: Why is my FRα-negative cell line showing some response to this compound?
A1: While this compound is designed for targeted delivery via FRα, at high concentrations, it might enter cells through non-specific mechanisms like passive diffusion, although this is less efficient. Alternatively, the epothilone payload, if released extracellularly, could diffuse into the cells. Also, confirm the FRα status of your cell line, as expression levels can change with culture conditions.
Q2: Can resistance to other microtubule-targeting agents (e.g., paclitaxel) confer cross-resistance to this compound?
A2: Yes, it is possible. If the resistance mechanism involves alterations in tubulin structure or the expression of different tubulin isotypes that prevent the binding of microtubule-stabilizing agents, this could lead to cross-resistance. Additionally, if the resistance is due to the overexpression of P-gp, which is a known efflux pump for many chemotherapeutic agents including epothilones, cross-resistance would be expected.
Q3: Does the folate concentration in my culture medium affect this compound's efficacy?
A3: Yes, high concentrations of free folic acid in the culture medium can compete with this compound for binding to FRα, potentially reducing its uptake and efficacy. For sensitive experiments, it is advisable to use a folate-deficient medium for a short period before and during the treatment to maximize the targeted uptake of this compound.
Q4: My this compound-resistant cell line does not overexpress P-gp. What are other possible resistance mechanisms?
A4: Other potential mechanisms include:
-
Downregulation or mutation of FRα, leading to decreased drug uptake.[2]
-
Alterations in the endosomal trafficking pathway, preventing the release of the cytotoxic payload into the cytoplasm.
-
Increased expression of other drug efflux pumps (e.g., MRP1, BCRP).
-
Activation of anti-apoptotic pathways (e.g., overexpression of Bcl-2).
-
Modifications of the drug target (β-tubulin mutations).
Q5: What is the clinical relevance of studying this compound resistance, given its development was discontinued?
A5: While the clinical development of this compound (BMS-753493) was halted, the principles of resistance to folate-drug conjugates are highly relevant.[5] Understanding these mechanisms can inform the development of next-generation folate-targeted therapies and strategies to overcome resistance to other antibody-drug conjugates (ADCs) and targeted therapies. The experimental models and troubleshooting strategies outlined here are applicable to a broader class of targeted therapeutics.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. musechem.com [musechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Folate receptor alpha for cancer therapy: an antibody and antibody-drug conjugate target coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Efficacy and Safety of Folate Receptor α‐Targeted Antibody‐Drug Conjugate Therapy in Patients With High‐Grade Epithelial Ovarian, Primary Peritoneal, or Fallopian Tube Cancers: A Systematic Review and Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Common experimental artifacts with Epofolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epofolate, a novel dihydrofolate reductase (DHFR) inhibitor. The information provided is based on the established knowledge of DHFR inhibitors as a class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2] DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids.[2] By binding to DHFR, this compound blocks the production of THF, thereby inhibiting DNA synthesis and cell proliferation.[2] This makes it an effective agent for targeting rapidly dividing cells, such as cancer cells.
Q2: What are the common off-target effects observed with DHFR inhibitors like this compound?
While this compound is designed to be a specific DHFR inhibitor, off-target effects can occur. These may include mild gastrointestinal upset, skin rashes, or bone marrow suppression, particularly at higher concentrations.[3] The selectivity of this compound for DHFR should be characterized in your specific cell model. It is also important to note that individual variations in DHFR activity can exist, potentially influencing the cellular response to this compound.[4]
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound depends on the cell type and the specific experimental endpoint. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your system. A typical starting range for IC50 determination could be from 1 nM to 100 µM.
Troubleshooting Guide
Issue 1: Higher than expected IC50 value or apparent resistance to this compound.
-
Possible Cause 1: High levels of endogenous folates.
-
Explanation: High concentrations of the natural substrate, dihydrofolate (DHF), can compete with this compound for binding to DHFR, reducing its apparent potency.
-
Solution: Ensure that the cell culture medium has a defined and consistent folate concentration. Consider using folate-depleted medium for a defined period before and during the experiment to sensitize the cells to DHFR inhibition.
-
-
Possible Cause 2: Overexpression of DHFR.
-
Explanation: Cells can develop resistance to DHFR inhibitors by amplifying the DHFR gene, leading to higher levels of the target enzyme. This increased enzyme concentration requires a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Solution: Perform a Western blot or qPCR to quantify DHFR protein or mRNA levels in your experimental cells compared to a sensitive control cell line.
-
-
Possible Cause 3: Mutations in the DHFR active site.
-
Explanation: Genetic mutations in the DHFR gene can alter the binding site of this compound, reducing its affinity for the enzyme and leading to resistance.[3]
-
Solution: Sequence the DHFR gene in your cell line to check for known resistance-conferring mutations.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Variability in cell health and density.
-
Explanation: Differences in cell confluence, passage number, or overall health can significantly impact the metabolic state of the cells and their response to drug treatment.
-
Solution: Standardize your cell seeding density and ensure cells are in the logarithmic growth phase at the start of the experiment. Monitor cell viability and morphology closely.
-
-
Possible Cause 2: Instability of this compound in solution.
-
Explanation: this compound may degrade over time, especially if not stored correctly.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Issue 3: Unexpected cell death or toxicity at low concentrations.
-
Possible Cause 1: Off-target toxicity.
-
Explanation: At certain concentrations, this compound may have unintended effects on other cellular pathways.
-
Solution: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) across a wide range of concentrations to identify the cytotoxic threshold. Consider performing a "rescue" experiment by adding exogenous THF to the culture medium. If the toxicity is due to on-target DHFR inhibition, the addition of THF should rescue the cells.
-
-
Possible Cause 2: Contamination of the this compound stock.
-
Explanation: The powdered or dissolved this compound may be contaminated with other cytotoxic substances.
-
Solution: Verify the purity of your this compound stock using techniques like HPLC-MS.
-
Data Presentation
Table 1: Comparative IC50 Values of DHFR Inhibitors in a Hypothetical Cancer Cell Line Panel
| Cell Line | This compound IC50 (nM) | Methotrexate IC50 (nM) | Trimethoprim IC50 (µM) |
| MCF-7 (Breast Cancer) | 15 | 25 | >100 |
| A549 (Lung Cancer) | 22 | 30 | >100 |
| HCT116 (Colon Cancer) | 12 | 20 | >100 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Visualizations
Caption: The inhibitory effect of this compound on the DHFR signaling pathway.
Caption: A logical workflow for troubleshooting unexpected resistance to this compound.
References
- 1. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epofolate (BMS-753493)
Welcome to the technical support center for Epofolate (BMS-753493). This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in a preclinical setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: The clinical development of this compound (BMS-753493) was discontinued due to a lack of demonstrated anti-tumor activity in Phase I/IIa trials.[1] This information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BMS-753493) is a folate receptor-targeted chemotherapeutic agent. It is a conjugate of a synthetic epothilone analog (BMS-748285) and folic acid.[1] The folic acid moiety targets the folate receptor-alpha (FRα), which is often overexpressed on the surface of various cancer cells.[1][2] Upon binding to FRα, this compound is internalized by the cancer cell. Inside the cell, the active epothilone payload is released, which then acts as a microtubule-stabilizing agent. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis.
Q2: What is the rationale for targeting the folate receptor?
The folate receptor alpha (FRα) is a high-affinity receptor for folic acid that is minimally expressed in most normal tissues but is frequently overexpressed in a variety of solid tumors, including ovarian, lung, and breast cancers. This differential expression provides a basis for selectively delivering cytotoxic agents to cancer cells while minimizing exposure to healthy tissues, potentially widening the therapeutic window of the conjugated drug.
Q3: What were the key findings from the clinical trials of this compound?
Phase I/IIa clinical trials of this compound (BMS-753493) in patients with advanced solid tumors established the maximum tolerated dose (MTD) and identified dose-limiting toxicities. However, the trials did not demonstrate objective anti-tumor responses, leading to the discontinuation of its clinical development.[1]
Q4: What is the stability of this compound and how should it be handled?
This compound is known to be unstable under certain conditions. A study on its degradation revealed that it is most stable in a pH range of 6.0 to 7.0. It shows instability at both lower and higher pH values. This is a critical consideration for the preparation of stock solutions and experimental buffers. For injectable formulations in preclinical studies, a pH between 6 and 7 was suggested as optimal.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound (BMS-753493) and its active epothilone moiety.
Table 1: Clinical Data (Phase I/IIa) for this compound (BMS-753493) [1]
| Parameter | Study 1 (Days 1, 4, 8, 11 of a 21-day cycle) | Study 2 (Days 1-4 of a 21-day cycle) |
| Starting Dose | 5 mg daily | 2.5 mg daily |
| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |
| Dose-Limiting Toxicities | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) |
| Half-life of conjugated epothilone | 0.2 - 0.6 hours | 0.2 - 0.6 hours |
Table 2: Preclinical Data for this compound (BMS-753493) and its Active Moiety (BMS-748285)
| Parameter | Value | Species/System | Reference |
| IC50 of BMS-748285 | <1 nmol/L | In vitro | [3] |
| Maximum Tolerated Dose of BMS-748285 | 2.2 nmol/kg | Mice | [3] |
| Plasma AUC of BMS-748285 after BMS-753493 administration | 245.9 ng·h/mL | Mice | [3] |
| Plasma AUC of BMS-748285 after BMS-748285 administration | 645.1 ng·h/mL | Mice | [3] |
Experimental Protocols & Troubleshooting Guides
In Vitro Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on cancer cell lines.
Experimental Workflow:
References
Technical Support Center: Managing Chemotherapy-Induced Side Effects in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers managing neutropenia and peripheral neuropathy in animal models of chemotherapy.
Section 1: Troubleshooting Guide for Chemotherapy-Induced Neutropenia
Chemotherapy-induced neutropenia (CIN) is a common, dose-limiting toxicity in preclinical animal studies.[1][2] It is characterized by a significant decrease in the number of neutrophils, rendering the animals susceptible to infections.[1] This guide addresses common issues encountered during the induction and management of CIN.
Frequently Asked Questions (FAQs)
Q1: My animals are showing unexpected mortality rates after chemotherapy administration. How can I determine if this is due to severe neutropenia?
A1: Unexpected mortality following chemotherapy is often linked to severe neutropenia leading to sepsis.[2] To confirm this:
-
Monitor for clinical signs of infection: Lethargy, ruffled fur, hunched posture, and hypothermia are common indicators.
-
Perform regular blood counts: Collect blood samples to determine the absolute neutrophil count (ANC). The lowest point, or nadir, typically occurs 5-10 days post-chemotherapy in dogs and can vary in rodents depending on the agent used.[2][3]
-
Necropsy: If mortality occurs, perform a necropsy on deceased animals to look for signs of systemic infection.
Troubleshooting Steps:
-
Establish a Baseline: Always perform complete blood counts (CBCs) before chemotherapy administration to establish baseline values for each animal.
-
Pilot Dose-Response Study: If using a new chemotherapeutic agent or animal model, conduct a pilot study with a small cohort of animals to determine the dose that induces the desired level of neutropenia without unacceptable mortality.
-
Prophylactic Antibiotics: For studies where severe neutropenia is anticipated, consider prophylactic administration of broad-spectrum antibiotics to prevent opportunistic infections.[3]
Q2: The degree of neutropenia in my study animals is highly variable, even though they received the same dose of chemotherapy. What could be the cause?
A2: Variability in the neutropenic response can be attributed to several factors:
-
Animal-specific factors: Age, sex, and genetic background can all influence an animal's response to chemotherapy.[4][5]
-
Route of administration and formulation: Inconsistent administration (e.g., intraperitoneal vs. intravenous) can lead to variable drug exposure.[6][7]
-
Underlying health status: Subclinical infections or stress can impact an animal's hematopoietic system and its response to cytotoxic agents.
Troubleshooting Steps:
-
Standardize Animal Population: Use animals of the same age, sex, and strain to minimize biological variability.
-
Refine Administration Technique: Ensure consistent and accurate dosing and administration of the chemotherapeutic agent.
-
Health Screening: Acclimatize animals properly and screen for any underlying health issues before starting the experiment.
Q3: I am using Granulocyte Colony-Stimulating Factor (G-CSF) to manage neutropenia, but I'm not seeing the expected recovery in neutrophil counts. What should I do?
A3: While G-CSF is effective in stimulating neutrophil production, several factors can influence its efficacy:[8][9]
-
Timing of administration: The timing of G-CSF administration relative to chemotherapy is critical.
-
Dose and frequency: The dose and frequency of G-CSF may need to be optimized for your specific model and chemotherapeutic agent.
-
Concomitant chemotherapy effects: Some chemotherapeutic agents may have a prolonged suppressive effect on the bone marrow that can be difficult to overcome with G-CSF alone.[8]
Troubleshooting Steps:
-
Review Administration Protocol: Ensure G-CSF is being administered at the appropriate time point, typically starting 24 hours after chemotherapy completion.
-
Dose Optimization: Titrate the G-CSF dose to find the most effective concentration for your model.
-
Assess Bone Marrow Progenitors: In cases of prolonged neutropenia despite G-CSF treatment, consider assessing the bone marrow for the presence of myeloid progenitor cells.
Quantitative Data Summary: Neutropenia
| Parameter | Animal Model | Chemotherapeutic Agent | Dose & Route | Nadir (Days Post-Treatment) | ANC at Nadir (cells/µL) | Reference |
| Neutrophil Count | Balb/c Mice | Cyclophosphamide | 200 mg/kg IP | 3 | < 500 | [10] |
| Neutrophil Count | Dogs | Various | Varies | 5-10 | < 1,500 (increased infection risk) | [3] |
| Neutrophil Count | Outbred Mice | Cyclophosphamide | 150 mg/kg day 1, 100 mg/kg day 4 (IP) | 5 | < 10 | [11] |
Experimental Protocol: Induction and Monitoring of Chemotherapy-Induced Neutropenia in Mice
-
Animal Model: Balb/c mice, 8-10 weeks old.
-
Chemotherapeutic Agent: Cyclophosphamide (CPM).
-
Procedure:
-
Administer a single intraperitoneal (IP) injection of CPM at a dose of 200 mg/kg.[10]
-
Monitor animals daily for clinical signs of toxicity.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus on days 0 (baseline), 3, 5, and 7 post-CPM administration.
-
Perform a complete blood count (CBC) with differential to determine the absolute neutrophil count (ANC).
-
-
Expected Outcome: A significant decrease in ANC, with the nadir expected around day 3, followed by a gradual recovery.[10]
Workflow for Managing Chemotherapy-Induced Neutropenia
Caption: Workflow for the management of chemotherapy-induced neutropenia.
Section 2: Troubleshooting Guide for Chemotherapy-Induced Peripheral Neuropathy
Chemotherapy-induced peripheral neuropathy (CIPN) is a significant and often dose-limiting side effect of many anticancer drugs, characterized by damage to peripheral nerves.[4][12] This guide provides troubleshooting for common issues in animal models of CIPN.
Frequently Asked Questions (FAQs)
Q1: My animals are not developing clear signs of peripheral neuropathy after treatment with a neurotoxic agent. What could be the reason?
A1: The absence of clear neuropathic signs can be due to several factors:
-
Insufficient Dose or Duration of Treatment: The dose or duration of chemotherapy may not be sufficient to induce detectable nerve damage.[6][7]
-
Insensitive Assessment Methods: The behavioral or electrophysiological tests being used may not be sensitive enough to detect subtle nerve damage.[4]
-
Animal Strain and Species Differences: Different rodent strains and species can have varying sensitivities to neurotoxic agents.[4][5]
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot study to determine the optimal dose and treatment duration to induce neuropathy without causing excessive systemic toxicity.
-
Use a Battery of Tests: Employ a combination of behavioral tests (e.g., von Frey for mechanical allodynia, Hargreaves for thermal hyperalgesia) and electrophysiological assessments (nerve conduction studies) to get a comprehensive picture of nerve function.[4][7]
-
Select an Appropriate Animal Model: Review the literature to select a rodent strain known to be sensitive to the specific chemotherapeutic agent you are using.
Q2: I am observing a high degree of variability in the behavioral responses of my animals in the neuropathy tests. How can I reduce this?
A2: High variability in behavioral tests is a common challenge. Sources of variability include:
-
Inconsistent Testing Procedures: Minor variations in how the tests are performed can lead to significant differences in results.
-
Environmental Factors: Noise, light, and temperature in the testing room can all affect animal behavior.
-
Handling Stress: Excessive or inconsistent handling can stress the animals and alter their pain perception.
Troubleshooting Steps:
-
Standardize Testing Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for all behavioral tests.
-
Control the Environment: Conduct all behavioral testing in a quiet, dedicated space with controlled lighting and temperature.
-
Acclimatize Animals: Allow animals to acclimate to the testing room and equipment before starting the experiment. Handle animals gently and consistently.
Q3: Are there any neuroprotective agents I can use to mitigate CIPN in my animal model?
A3: Several agents are being investigated for their neuroprotective potential in CIPN, though none are universally approved. Some examples from preclinical studies include:
-
Erythropoietin (EPO): Has shown neuroprotective effects in rodent models of CIPN induced by cisplatin and docetaxel.[13]
-
Metformin: Has been reported to prevent peripheral nerve fiber impairment and mechanical allodynia in mice treated with cisplatin and paclitaxel.[13]
-
Lidocaine and Mexiletine: These sodium channel blockers have shown efficacy in reversing mechanical and cold allodynia in rodent models of oxaliplatin- and vincristine-induced neuropathy.[13]
It is important to note that the efficacy of these agents can be model- and chemotherapy-specific.
Quantitative Data Summary: Peripheral Neuropathy
| Parameter | Animal Model | Chemotherapeutic Agent | Dose & Route | Assessment Method | Key Finding | Reference |
| Mechanical Allodynia | Wistar Rats | Paclitaxel | 16 mg/kg over 5 weeks (IP) | von Frey Test | Moderate axonal degeneration | [6][7] |
| Mechanical Allodynia | Sprague-Dawley Rats | Paclitaxel | Two doses of 12-18 mg/kg, 3 days apart (IV) | von Frey Test | Severe large fiber sensory neuropathy | [7] |
| Nerve Conduction Velocity | Rodents | Cisplatin, Docetaxel | Varies | Electrophysiology | EPO partially prevents reduction in NCV | [13] |
Experimental Protocol: Assessment of Mechanical Allodynia using Von Frey Filaments
-
Animal Model: Sprague-Dawley rats.
-
Induction of Neuropathy: Administer paclitaxel intravenously at two low doses of 12 to 18 mg/kg, three days apart.[7]
-
Procedure:
-
Place the animal on an elevated mesh platform and allow it to acclimate for at least 15 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Expected Outcome: A significant decrease in the paw withdrawal threshold in paclitaxel-treated animals compared to vehicle controls, indicating mechanical allodynia.
Signaling Pathway Implicated in Chemotherapy-Induced Peripheral Neuropathy
Caption: A simplified pathway of chemotherapy-induced peripheral neuropathy.[14][15]
References
- 1. Animal Models of Neutropenia | Encyclopedia MDPI [encyclopedia.pub]
- 2. resources.vet-ct.com [resources.vet-ct.com]
- 3. Management of Chemotherapy Side Effects - WSAVA 2015 Congress - VIN [vin.com]
- 4. Methods for in vivo studies in rodents of chemotherapy induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influencing factors and repair advancements in rodent models of peripheral nerve regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgill.ca [mcgill.ca]
- 10. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods For In Vivo Studies In Rodents Of Chemotherapy Induced Peripheral Neuropathy | Quanterix [quanterix.com]
- 13. Prevention and Treatment for Chemotherapy-Induced Peripheral Neuropathy: Therapies Based on CIPN Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
- 15. news-medical.net [news-medical.net]
Epofolate (BMS-753493) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Epofolate (BMS-753493).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as BMS-753493, is a folate receptor-targeting antimitotic agent. It is a conjugate of a semi-synthetic analog of Epothilone A and a single folate molecule. The folate moiety targets the folate receptor, which is often overexpressed on the surface of various cancer cells. Upon binding and internalization, the epothilone component is released, which then induces microtubule polymerization and stabilization, leading to cell cycle arrest and inhibition of tumor cell proliferation.
Q2: What are the main degradation pathways for this compound?
This compound has been shown to degrade via three primary pathways, particularly through hydrolysis. These are:
-
Carbonate ester hydrolysis.
-
Aziridine ring hydrolysis.
-
Macrolactone ring hydrolysis.
In the pH range of 5-7.5, these degradation pathways result in the formation of addition products with an identical mass-to-charge ratio (m/z = 794)[1].
Q3: What is the optimal pH for the stability of this compound?
This compound exhibits a U-shaped pH-stability profile, with its maximum stability observed at pH 7. For the development of an injectable drug product, a pH range of 6-7 is considered optimal to ensure both stability and solubility[1].
Q4: How should this compound be stored to minimize degradation?
While specific long-term storage instructions should be obtained from the supplier, based on stability data, storing this compound solutions at a neutral pH (around 7.0) and likely at low temperatures is advisable. For aqueous formulations of similar folate conjugates, storage in a frozen state has been noted to be necessary to ensure stability.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays (e.g., cytotoxicity, receptor binding).
-
Possible Cause: Degradation of this compound in the experimental medium.
-
Troubleshooting Steps:
-
pH of Media: Ensure the pH of your cell culture medium is within the optimal stability range for this compound (pH 6-7)[1]. Buffering capacity of the media should be sufficient to maintain this pH throughout the experiment.
-
Fresh Preparation: Prepare fresh solutions of this compound for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or in non-optimal pH buffers.
-
Incubation Time: Be mindful of the incubation time. Longer incubation times may lead to increased degradation. Consider this when designing your experiments and interpreting results.
-
Analytical Verification: If feasible, use analytical techniques such as HPLC-MS to check the integrity of the this compound solution used in your assays.
-
Issue 2: Reduced potency of this compound in in-vivo studies.
-
Possible Cause: Degradation of this compound in the formulation or after administration.
-
Troubleshooting Steps:
-
Formulation pH: The formulation for in-vivo administration should be buffered to a pH of 6-7 to maximize stability[1].
-
Pre-formulation Stability: Conduct a pre-formulation stability study of your this compound formulation under the intended storage and handling conditions.
-
Pharmacokinetic Analysis: When analyzing pharmacokinetic data, consider the possibility of in-vivo degradation. The half-life of the conjugated epothilone has been reported to be short (0.2-0.6 hours) in clinical studies[2].
-
Issue 3: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Possible Cause: Presence of this compound degradation products.
-
Troubleshooting Steps:
-
Peak Identification: The primary degradation products of this compound due to hydrolysis have a mass-to-charge ratio (m/z) of 794[1]. Check your mass spectrometry data for peaks corresponding to this m/z value.
-
Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study by intentionally exposing an this compound sample to acidic, basic, and oxidative conditions. The resulting chromatogram can be compared with your experimental samples.
-
Method Specificity: Ensure your analytical method is stability-indicating, meaning it can resolve the intact this compound from its degradation products.
-
Data Presentation
Table 1: pH-Dependent Degradation of this compound (BMS-753493)
| pH | Stability Profile | Key Degradation Pathways Identified | Resulting Degradation Products (m/z) |
| 1.5 - 4 | Lower Stability | Hydrolysis of carbonate ester, aziridine, and macrolactone rings. | Not specified in detail. |
| 5 - 7.5 | Increasing stability towards pH 7, then decreasing | Carbonate ester hydrolysis, Aziridine ring hydrolysis, Macrolactone ring hydrolysis (alkyl oxygen cleavage) | Addition products with m/z = 794[1] |
| > 7.5 | Lower Stability | Hydrolysis of carbonate ester, aziridine, and macrolactone rings. | Not specified in detail. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products of this compound.
1. Materials:
-
This compound (BMS-753493)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-MS system
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent (e.g., methanol/water).
-
Add an equal volume of 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute with mobile phase to the working concentration.
-
Analyze by HPLC-MS.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N NaOH.
-
Incubate at a controlled temperature for a defined period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute with mobile phase.
-
Analyze by HPLC-MS.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a suitable solvent.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
Analyze by HPLC-MS.
-
-
Control Sample:
-
Dissolve a known amount of this compound in the same solvent and dilute with mobile phase without any stress agent.
-
Analyze at the beginning and end of the experiment.
-
3. Analysis:
-
Monitor the decrease in the peak area of the intact this compound and the appearance of new peaks.
-
Determine the mass-to-charge ratio of the degradation products using the mass spectrometer.
Visualizations
Caption: this compound degradation pathways under hydrolytic conditions.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Epofolate Solid Tumor Delivery: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working with Epofolate (BMS-753493) to enhance its delivery to solid tumors.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments with this compound in a question-and-answer format to help you identify and resolve potential problems.
In Vitro Experiments: Low Cytotoxicity or Inconsistent Results
Problem: You are observing lower-than-expected cytotoxicity of this compound in your cancer cell line, or your results are not reproducible.
| Question | Possible Cause & Explanation | Suggested Solution |
| 1. Have you confirmed the Folate Receptor Alpha (FR-α) expression level of your cell line? | Low or absent FR-α expression: this compound's mechanism of action relies on binding to FR-α for cellular uptake via receptor-mediated endocytosis. Cell lines with low or no FR-α expression will not internalize the drug effectively, leading to low cytotoxicity.[1] | Perform a Western blot or flow cytometry analysis to quantify the FR-α expression level in your target cell line. Select cell lines with high FR-α expression for your experiments. |
| 2. Are you using standard cell culture medium? | Folic acid competition: Standard cell culture media (e.g., RPMI-1640, DMEM) often contain high concentrations of folic acid, which will compete with this compound for binding to FR-α, thereby reducing its uptake and efficacy.[2][3] | Use a folate-free or low-folate medium for your experiments. If necessary, supplement with a minimal amount of folic acid required for cell viability, and ensure consistency across all experiments. |
| 3. Have you optimized the drug incubation time? | Insufficient time for uptake and payload release: The process of FR-α-mediated endocytosis, trafficking to endosomes, and cleavage of the linker to release the active epothilone payload takes time. Short incubation periods may not be sufficient to observe the full cytotoxic effect. | Perform a time-course experiment, incubating the cells with this compound for various durations (e.g., 24, 48, 72 hours) to determine the optimal time point for assessing cytotoxicity. |
| 4. Have you checked the stability of your this compound stock solution? | Drug degradation: this compound has a U-shaped pH-stability profile, with maximum stability between pH 6.0 and 7.0. It is unstable at lower or higher pH values. Improper storage or handling can lead to degradation of the compound.[4][5] | Prepare fresh stock solutions of this compound in a buffer within the optimal pH range (6.0-7.0). Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
In Vivo Experiments: Low Tumor Accumulation or Lack of Efficacy
Problem: Your in vivo studies show poor tumor accumulation of this compound and a lack of significant anti-tumor efficacy in your solid tumor model.
| Question | Possible Cause & Explanation | Suggested Solution |
| 1. Have you confirmed the FR-α expression of the tumor xenograft? | Heterogeneous or low in vivo FR-α expression: FR-α expression can be heterogeneous within a tumor, and its expression level in vivo may differ from in vitro cultures. Low overall expression will lead to poor tumor targeting. | Perform immunohistochemistry (IHC) on tumor sections from your animal model to confirm and quantify FR-α expression. |
| 2. What is the pharmacokinetic profile of this compound in your animal model? | Rapid clearance: this compound has a very short plasma half-life (0.2-0.6 hours in humans).[6] If the drug is cleared from circulation before it has a chance to accumulate in the tumor, its efficacy will be limited. | Conduct a pharmacokinetic study in your animal model to determine the plasma concentration of both conjugated this compound and the released active payload over time. |
| 3. Are you observing high uptake in the liver and kidneys? | FR-α expression in normal tissues: FR-α is also expressed in some normal tissues, such as the kidneys and liver, which can lead to off-target accumulation and sequestration of the drug, reducing the amount available for the tumor.[7][8] | To confirm that uptake is FR-α-mediated, perform a blocking study by pre-injecting a high dose of free folic acid before administering this compound. A significant reduction in tumor and kidney uptake would confirm FR-α-specific targeting. |
| 4. What are the physical barriers of your tumor model? | Poor tumor penetration: Solid tumors often have a dense extracellular matrix and high interstitial fluid pressure, which can prevent the penetration of drugs from the blood vessels into the tumor mass. | Analyze the tumor microenvironment of your model. Consider strategies to enhance penetration, such as co-administration of agents that modify the extracellular matrix, although this is an advanced and complex approach. |
Frequently Asked Questions (FAQs)
-
Q1: What is the precise mechanism of action for this compound?
-
A1: this compound (BMS-753493) is a folate receptor-targeted drug conjugate. Its folate component binds with high affinity to Folate Receptor Alpha (FR-α), which is often overexpressed on the surface of various cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the drug into the cell within an endosome. Inside the cell, the disulfide bond in the linker is cleaved, releasing the potent cytotoxic agent, an epothilone analog (BMS-748285). This active payload then disrupts microtubule function, leading to cell cycle arrest and apoptosis.
-
-
Q2: How should I handle and store this compound?
-
Q3: Why was the clinical development of this compound (BMS-753493) discontinued?
-
A3: The development of this compound was discontinued because, in Phase I/IIa clinical trials, it did not demonstrate objective tumor responses in patients with advanced solid tumors.[6] While the drug was generally tolerable, the lack of anti-tumor activity at the maximum tolerated doses led to the cessation of its development.[6]
-
-
Q4: What is the difference in pharmacokinetics between this compound and its active payload, BMS-748285?
-
A4: Preclinical studies in mice showed that this compound is cleared very rapidly from circulation. In contrast, the active payload, BMS-748285, when released from the conjugate, has a much longer-lasting presence in the plasma, being detectable up to 24 hours post-dose. However, the overall plasma exposure (AUC) of BMS-748285 was significantly lower when administered as part of the this compound conjugate compared to when administered directly.
-
-
Q5: Can I use this compound in cell lines that are resistant to other microtubule-targeting agents?
-
A5: The potential for this compound to be effective in cell lines resistant to other microtubule-targeting agents, like taxanes, would depend on the mechanism of resistance. If the resistance is due to overexpression of drug efflux pumps (e.g., P-glycoprotein), this compound's targeted delivery mechanism might help bypass this resistance to some extent. However, if the resistance is due to mutations in tubulin, the active payload of this compound may still be ineffective. This would need to be determined experimentally.
-
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound (BMS-753493).
Table 1: Preclinical Pharmacokinetic Parameters in Mice
| Compound | Dose (nmol/kg) | Plasma AUC (ng·h/mL) | Plasma C24-h (ng/mL) |
| BMS-748285 (from this compound) | 2.2 | 245.9 | 3.2 |
| BMS-748285 (direct admin.) | 2.2 | 645.1 | 13.5 |
| Data adapted from preclinical studies in CD2F1 mice. |
Table 2: Preclinical Biodistribution of [³H]this compound-Derived Radioactivity in Mice (2 hours post-injection)
| Tissue | Concentration (ng eq/g) |
| Kidney | 13,500 |
| Liver | 4,280 |
| FR+ Tumor (98M109) | 1,850 |
| FR- Tumor (M109) | 550 |
| Spleen | 480 |
| Blood | 240 |
| Data represents the concentration of all tritium-labeled components derived from this compound. |
Table 3: Dose-Limiting Toxicities (DLTs) in Phase I Clinical Trials
| Study Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities |
| Days 1, 4, 8, 11 (q21d) | 26 mg | Fatigue, Transaminitis |
| Days 1-4 (q21d) | 15 mg | Gastrointestinal toxicity, Mucositis, Stevens-Johnson Syndrome (1 patient) |
| Data from Peethambaram et al., 2014.[6] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay
Objective: To quantify the uptake of this compound into FR-α positive cancer cells.
Materials:
-
FR-α positive cell line (e.g., KB, IGROV-1) and an FR-α negative control cell line (e.g., A549).
-
Folate-free cell culture medium.
-
This compound.
-
Radiolabeled this compound ([³H]this compound) or a fluorescently-labeled version.
-
Scintillation counter or fluorescence plate reader.
-
24-well plates.
Methodology:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in folate-free medium.
-
Treatment:
-
For total uptake wells: Add medium containing a known concentration of labeled this compound.
-
For non-specific binding wells: Pre-incubate cells for 30 minutes with a high concentration (e.g., 1 mM) of free folic acid to block the folate receptors. Then, add the medium containing labeled this compound plus the excess free folic acid.
-
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-4 hours).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
If using [³H]this compound, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
If using a fluorescently-labeled this compound, measure the fluorescence of the lysate using a plate reader.
-
-
Analysis: Calculate specific uptake by subtracting the non-specific binding value from the total uptake value.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxicity of this compound.
Materials:
-
Target cancer cell lines.
-
Folate-free cell culture medium.
-
This compound and unconjugated payload (BMS-748285) as a control.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of folate-free medium and allow them to attach overnight.[9]
-
Drug Treatment: Prepare serial dilutions of this compound and the control drug. Add 100 µL of the drug solutions to the wells and incubate for the desired duration (e.g., 72 hours). Include untreated cells as a control.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Folate Receptor Alpha (FR-α) Expression
Objective: To confirm and compare the expression of FR-α in different cell lines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against FR-α.
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagent.
Methodology:
-
Protein Extraction: Lyse cultured cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. For analyzing the intact this compound conjugate (if an antibody against the payload is used), prepare samples under non-reducing conditions (without β-mercaptoethanol or DTT) to preserve the disulfide linker. For standard FR-α detection, use reducing conditions . Boil samples for 5 minutes.[11][12][13]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-FR-α and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL reagent, and visualize the protein bands using a chemiluminescence imaging system.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Action for this compound.
Caption: In Vivo Efficacy Study Workflow.
Caption: Troubleshooting Low Tumor Accumulation.
References
- 1. folate-receptor-antibodies [peirsoncenter.com]
- 2. Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of BMS-753493, a novel epothilone folate conjugate anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluation of Folate-Functionalized Nanoparticle Drug Delivery Systems—Effectiveness and Concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Khan Academy [khanacademy.org]
- 13. novateinbio.com [novateinbio.com]
Validation & Comparative
A Comparative Efficacy Analysis of Epofolate and Other Epothilones in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Epofolate (BMS-753493), a folate receptor-targeted epothilone analog, against other notable epothilones such as Ixabepilone, Patupilone, and Sagopilone. The information presented herein is supported by preclinical and clinical experimental data to aid in research and development decisions.
Introduction to Epothilones and this compound
Epothilones are a class of microtubule-stabilizing agents that have emerged as a promising alternative to taxanes in cancer therapy. Their mechanism of action involves the induction of tubulin polymerization and stabilization of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] A key advantage of epothilones is their efficacy in taxane-resistant tumor models, often attributed to their lower susceptibility to P-glycoprotein (P-gp) efflux pumps.[2][3]
This compound (BMS-753493) is a novel conjugate of an epothilone analog (BMS-748285) and folic acid. This design aims to selectively target cancer cells overexpressing the folate receptor alpha (FR-α), which is prevalent in various solid tumors, including ovarian and breast cancer. The rationale is to enhance the therapeutic index by increasing drug concentration at the tumor site while minimizing systemic toxicity.[4][5]
Preclinical Efficacy: In Vitro Cytotoxicity
The in vitro cytotoxic activity of epothilones is a key indicator of their potential anticancer efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for various epothilones across different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Patupilone | HCT116 | Colon Carcinoma | 0.8 | [6] |
| KB3-1 | Cervical Carcinoma | 3 | [6] | |
| KBV-1 | (Vincristine-resistant) | 92 | [6] | |
| Hey | Ovarian Cancer | 5-100 | [6] | |
| (Fluoro-epothilone) | RPMI 8226 | Multiple Myeloma | 6 - 14.4 | [7] |
| (dEpoB) | RPMI 8226 | Multiple Myeloma | 37 - 68.6 | [7] |
| Epothilone B | HepG-2 | Liver Carcinoma | 6300 | [8] |
| HCT-116 | Colon Carcinoma | 7400 | [8] | |
| PC3 | Prostate Carcinoma | 7400 | [8] |
Clinical Efficacy and Safety Profile
Clinical trials provide crucial data on the real-world efficacy and tolerability of these compounds in cancer patients. The following tables summarize key findings from various clinical studies.
This compound (BMS-753493)
| Trial ID | Phase | Cancer Types | Key Efficacy Findings | Key Safety Findings | Reference |
| NCT00546247, NCT00550017 | I/IIa | Advanced Solid Tumors | No objective tumor responses were observed. Development was discontinued due to lack of antitumor activity. | Generally tolerable. Fatigue, transaminitis, gastrointestinal toxicity, and mucositis were dose-limiting. Peripheral neuropathy and neutropenia appeared less frequent and severe compared to other epothilones. | [5][9][10] |
Ixabepilone (IXEMPRA®)
| Trial ID | Phase | Cancer Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Safety Findings | Reference |
| CA163-046 | III | Metastatic Breast Cancer (in combination with capecitabine) | 35% | 5.8 months | Peripheral sensory neuropathy (65%), fatigue (49%), neutropenia (68%). | [11] |
| Study 081 | II | Metastatic Breast Cancer (monotherapy) | 12% | 3.1 months | Peripheral neuropathy, fatigue, myalgia/arthralgia, alopecia. | [12] |
| - | II | Metastatic Melanoma | No complete or partial responses. | - | Not specified in detail in the provided search results. | [13] |
Patupilone
| Trial ID | Phase | Cancer Type | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Safety Findings | Reference |
| CINATRA | II | Advanced Bowel Cancer | No responses observed. | 2.6 months | High levels of toxicity, most commonly diarrhea, dehydration, and lethargy. Trial closed early due to toxicity. | [14][15] |
| - | I | Advanced NSCLC | 5 Partial Responses (out of 47) | - | Diarrhea (66%), nausea (40%), vomiting (34%), paresthesia (32%). | [16] |
Sagopilone
| Trial ID | Phase | Cancer Type | Overall Response Rate (ORR) | Clinical Benefit Rate | Key Safety Findings | Reference |
| - | II | Metastatic Melanoma | 11.4% | 36.4% | Sensory neuropathy (66%), leukopenia (46%), fatigue (34%), neutropenia (31%). Generally well-tolerated. | [17] |
| - | II | Metastatic Breast Cancer | 3 confirmed responses (out of 65 patients) | - | Sensory neuropathy (81.5%), fatigue (44.6%). Limited activity in heavily pre-treated patients. | [18] |
| - | II | Castration-Resistant Prostate Cancer | 37% (PSA response rate) | - | Peripheral neuropathy (94.3%), fatigue (54.7%), pain in extremities (47.2%). | [19] |
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the epothilone compounds for a specified period (e.g., 72 hours).
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
IC50 Determination: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves using appropriate software.
Clinical Trial Methodology (General Protocol)
Patient Selection: Patients with histologically confirmed advanced or metastatic cancer who have often failed prior standard therapies are enrolled. Eligibility criteria typically include measurable disease, adequate organ function, and a specified performance status (e.g., ECOG performance status of 0-2).[17]
Treatment Administration: The epothilone is administered intravenously over a specified duration (e.g., 3-hour infusion) and schedule (e.g., every 21 days).[17][18] Dosing may vary based on the specific compound and trial phase.
Efficacy Evaluation: Tumor response is assessed periodically (e.g., every 6-8 weeks) using imaging techniques (e.g., CT or MRI) and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).[20]
Safety Monitoring: Patients are monitored for adverse events throughout the study, which are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).[21]
Visualizing Mechanisms and Relationships
Epothilone Mechanism of Action
Caption: Mechanism of action of epothilones, leading to cell cycle arrest and apoptosis.
This compound Targeted Delivery Concept
References
- 1. Epothilones: from discovery to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Frontiers | Ixabepilone: Overview of Effectiveness, Safety, and Tolerability in Metastatic Breast Cancer [frontiersin.org]
- 12. Efficacy - IXEMPRA® (ixabepilone) | Official patient site [ixempra.com]
- 13. A Phase II Trial of the Epothilone B Analog Ixabepilone (BMS-247550) in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. Patupilone in patients with pretreated metastatic/locally recurrent colorectal cancer: results of the Phase II CINATRA trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase II trial of sagopilone, a novel epothilone analog in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II study evaluating the efficacy and safety of sagopilone (ZK-EPO) in patients with metastatic breast cancer that has progressed following chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phase II study of first-line sagopilone plus prednisone in patients with castration-resistant prostate cancer: a phase II study of the Department of Defense Prostate Cancer Clinical Trials Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Phase I Trial and Pharmacokinetic Study of Ixabepilone Administered Daily for 5 Days in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Epofolate vs. Docetaxel in Oncology Research
In the landscape of oncology drug development, a thorough evaluation of novel therapeutic agents against established standards is critical for advancing cancer treatment. This guide provides a detailed head-to-head comparison of Epofolate (BMS-753493), a folate receptor-targeted microtubule inhibitor, and docetaxel, a widely used taxane chemotherapeutic. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data, detailed experimental methodologies, and visual representations of their mechanisms of action.
Executive Summary
This compound was a promising investigational agent designed to selectively target cancer cells overexpressing folate receptor alpha (FRα), thereby delivering a potent epothilone payload to disrupt microtubule function. In contrast, docetaxel is a well-established chemotherapeutic that stabilizes microtubules, leading to cell cycle arrest and apoptosis in a broader range of rapidly dividing cells. While both agents target the microtubule network, their distinct targeting mechanisms suggest different efficacy and safety profiles. However, the clinical development of this compound was discontinued due to a lack of objective tumor responses in Phase I/II trials. This guide will present the available data for a comprehensive comparison.
Mechanism of Action
This compound is a conjugate of a folate molecule and an epothilone analog. This design leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells, including ovarian and breast cancers. Upon binding to FRα, this compound is internalized into the cancer cell via endocytosis. Inside the cell, the cytotoxic epothilone moiety is released, where it binds to β-tubulin, promoting microtubule polymerization and inhibiting their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.
Docetaxel , a member of the taxane family, also functions by interfering with microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[1] This action disrupts the normal mitotic spindle assembly, leading to a blockage of the cell cycle at the G2/M phase and ultimately inducing apoptotic cell death.[2][3] Docetaxel's mechanism also involves the phosphorylation of the anti-apoptotic protein Bcl-2, further promoting apoptosis.
Preclinical Efficacy: A Comparative Overview
In Vitro Cytotoxicity
A preclinical study on this compound (BMS-753493) reported potent cytotoxic activity against a panel of FRα-positive human tumor cell lines.[4] The cell-killing effect was shown to be dependent on folate receptor expression, as it was abolished in the presence of excess folic acid and was inactive against FRα-negative cells.[4]
For docetaxel, extensive in vitro cytotoxicity data is available across a wide range of cancer cell lines. The Genomics of Drug Sensitivity in Cancer database provides IC50 values for docetaxel in numerous cell lines. For a relevant comparison, data from ovarian cancer cell lines, which often overexpress FRα, are presented below. In taxane-sensitive ovarian cancer cell lines SKOV3 and HeyA8, docetaxel exhibited IC50 levels ranging from 1 to 6.2 nmol/L.[5] In contrast, taxane-resistant cell lines showed significantly higher IC50 values of ≥250 nmol/L.[5]
| Cell Line (Cancer Type) | Drug | IC50 (µM) | Citation |
| OVCAR-3 (Ovarian) | Docetaxel | Data not specified | [6] |
| IGROV-1 (Ovarian) | Docetaxel | Data not specified | [6] |
| SKOV-3 (Ovarian) | Docetaxel | 0.001 - 0.0062 | [5] |
| HeyA8 (Ovarian) | Docetaxel | 0.001 - 0.0062 | [5] |
| SKOV3-TR (Ovarian, Taxane-Resistant) | Docetaxel | ≥ 0.250 | [5] |
| HeyA8-MDR (Ovarian, Taxane-Resistant) | Docetaxel | ≥ 0.250 | [5] |
| Various Cancer Cell Lines | Docetaxel | See Appendix for extensive list | [7] |
Note: Specific IC50 values for this compound are not publicly available.
In Vivo Tumor Growth Inhibition
Preclinical studies demonstrated that this compound exhibited in vivo antitumor activity in several FRα-positive tumor models.[4] The antitumor effect was significantly reduced by the co-administration of a folate analog, confirming its target-dependent mechanism.[4]
Docetaxel has shown significant tumor growth inhibition in various xenograft models. For instance, in a xenograft model of human prostate cancer, docetaxel treatment has been shown to effectively inhibit tumor growth.[8] In ovarian cancer xenograft models, docetaxel is a standard agent used for evaluating the efficacy of new combination therapies.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Citation |
| Mouse Xenograft (FRα-positive) | Various | This compound | Antitumor activity demonstrated | [4] |
| Mouse Xenograft (DU145) | Prostate | Docetaxel | Tumor growth inhibition observed | [8] |
| Mouse Xenograft (Ovarian) | Ovarian | Docetaxel | Standard of care for efficacy studies | [9] |
Note: Quantitative tumor growth inhibition data for this compound is not publicly available.
Clinical Trial Overview
This compound (BMS-753493)
This compound was evaluated in two parallel Phase I/IIa clinical trials in patients with advanced solid tumors.[10] The studies assessed two different dosing schedules. The maximum tolerated doses (MTD) were determined to be 26 mg (Days 1, 4, 8, and 11 of a 21-day cycle) and 15 mg (Days 1-4 of a 21-day cycle).[10] The most common treatment-related adverse events included fatigue, transaminitis, gastrointestinal toxicity, and mucositis.[10] Notably, peripheral neuropathy and neutropenia appeared to be less frequent and severe compared to other epothilones.[10] Despite being generally tolerable, this compound did not demonstrate objective tumor responses, which led to the discontinuation of its clinical development.[10]
Docetaxel
Docetaxel is a widely approved and utilized chemotherapeutic agent for a variety of cancers, including breast, lung, prostate, and ovarian cancers. Its clinical efficacy has been established in numerous Phase III trials. Common dose-limiting toxicities include neutropenia, mucositis, and neurotoxicity.
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways affected by this compound and docetaxel.
Caption: this compound's targeted delivery and mechanism of action.
Caption: Docetaxel's mechanism of microtubule stabilization and apoptosis induction.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000-5,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Drug Treatment: Cells are treated with serial dilutions of this compound or docetaxel and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution (typically 5 mg/mL) and incubated for 2-4 hours.[12]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or docetaxel for a specified time.
-
Cell Harvesting: Adherent cells are trypsinized, and both adherent and floating cells are collected by centrifugation.[1]
-
Staining: The cell pellet is resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).[1][2][3]
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes.[2][3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][2]
In Vivo Tumor Growth Inhibition Study
Xenograft mouse models are commonly used to evaluate the in vivo efficacy of anticancer agents.
-
Cell Implantation: Human cancer cells (e.g., FRα-positive ovarian cancer cells) are subcutaneously injected into the flank of immunocompromised mice.[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound or docetaxel via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle control.[14][15]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[15]
-
Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition (TGI) is calculated at the end of the study to assess the efficacy of the treatment.
Conclusion
This guide provides a comparative analysis of this compound and docetaxel based on the currently available scientific literature. This compound, with its targeted delivery mechanism via the folate receptor alpha, represented a rational approach to improve the therapeutic index of microtubule-targeting agents. Preclinical data suggested its potential in FRα-positive cancers. However, the lack of objective tumor responses in early clinical trials led to the cessation of its development.
Docetaxel remains a cornerstone of chemotherapy for numerous solid tumors, with a well-established efficacy and safety profile. Its non-targeted mechanism of action, while effective, is associated with significant systemic toxicities.
For researchers, the story of this compound underscores the challenges in translating promising preclinical findings into clinical success, particularly for targeted therapies. Future research in this area may focus on refining the linker technology and payload selection for folate receptor-targeted conjugates. A direct, controlled head-to-head preclinical study of these two agents would have provided more definitive comparative data, but such information is unavailable due to the termination of this compound's development program. This guide, therefore, serves as a comprehensive summary of the existing, albeit separate, datasets for these two microtubule-targeting agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. antbioinc.com [antbioinc.com]
- 5. Focal adhesion kinase silencing augments docetaxel-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of functional HER family members increases the sensitivity to docetaxel in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug: Docetaxel - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Tumor growth inhibitory assay in vivo [bio-protocol.org]
Validating the Specificity of Epofolate for Folate Receptor-Alpha: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The folate receptor-alpha (FRα) has emerged as a compelling target in oncology due to its overexpression in various epithelial malignancies and limited presence in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery. Epofolate (BMS-753493), a conjugate of folic acid and the microtubule-stabilizing agent epothilone A, was developed to leverage this target for selective cancer cell cytotoxicity. However, its clinical development was halted due to a lack of objective responses in early-phase trials.
This guide provides a comparative analysis of this compound and other prominent FRα-targeting agents, focusing on the critical aspect of receptor specificity. The ability of a ligand to selectively bind to FRα over its beta isoform (FRβ), which is expressed on activated macrophages, is paramount to minimizing off-target effects and enhancing the therapeutic index.
Comparative Analysis of FRα-Targeting Agents
The following table summarizes the available binding affinity data for this compound and selected alternative FRα-targeting agents. It is important to note that publicly available, peer-reviewed data on the binding affinity of this compound for both FRα and FRβ is limited.
| Agent | Description | FRα Binding Affinity (Kd) | FRβ Binding Affinity (Kd) | Specificity (FRα vs. FRβ) |
| This compound (BMS-753493) | Folate-drug conjugate (epothilone A) | Data not readily available | Data not readily available | Not established in public literature |
| Folic Acid | Natural ligand | ~0.1-1 nM[1] | High affinity[1][2] | Non-specific |
| Vintafolide (EC145) | Folate-drug conjugate (vinca alkaloid) | ~0.1 nM[3] | Data not readily available | Presumed higher for FRα but not quantified |
| Mirvetuximab Soravtansine | Antibody-drug conjugate (maytansinoid) | ≤ 0.1 nM | Not applicable (antibody-based) | Highly specific for FRα |
| EC17 (Folate-FITC) | Folate-imaging agent conjugate | High affinity | Binds to FRβ | Lower specificity than antibody-based agents |
| EC20 (⁹⁹ᵐTc-etarfolatide) | Folate-radiopharmaceutical conjugate | High affinity | Binds to FRβ | Lower specificity than antibody-based agents |
Note: The lack of comprehensive, directly comparable binding data, particularly for FRβ, highlights a critical gap in the preclinical characterization of many folate-based therapeutics.
Experimental Protocols for Specificity Validation
Validating the specificity of a folate conjugate for FRα involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]folic acid) for binding to FRα and FRβ.
a. Cell Culture:
-
FRα-positive cells: SKOV3 (human ovarian cancer) or KB (human oral cancer) cells.
-
FRβ-positive cells: Engineered CHO cells expressing human FRβ or activated human macrophages.
-
FR-negative cells (negative control): HepG2 (human liver cancer) cells.
-
Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator. For folate-specific assays, folate-free media should be used for a period before the experiment.
b. Membrane Preparation (Optional, for cell-free assay):
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
c. Binding Assay Protocol:
-
In a 96-well plate, add a fixed concentration of cell membranes or whole cells expressing either FRα or FRβ.
-
Add a fixed concentration of [³H]folic acid (typically at or below its Kd for the receptor).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or a known competitor (e.g., unlabeled folic acid).
-
Incubate the plate at 4°C for a specified time (e.g., 1-4 hours) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled folic acid (e.g., 1 µM).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
d. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
Cellular Uptake Assay
This assay measures the internalization of a labeled folate conjugate into FR-positive cells, providing a functional measure of receptor-mediated endocytosis.
a. Cell Culture:
-
Use FRα-positive, FRβ-positive, and FR-negative cell lines as described above.
-
Seed cells in 24-well or 48-well plates and allow them to adhere overnight.
b. Uptake Protocol:
-
Wash the cells with pre-warmed, folate-free media.
-
Add the test compound (e.g., a fluorescently labeled version of this compound) at various concentrations to the cells.
-
To determine non-specific uptake, a parallel set of wells should be pre-incubated with a high concentration of unlabeled folic acid before adding the labeled test compound.
-
Incubate the plates at 37°C for a specified time (e.g., 1-4 hours).
-
Wash the cells extensively with ice-cold PBS to remove unbound compound.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the amount of internalized compound in the cell lysate using an appropriate method (e.g., fluorescence plate reader for fluorescently labeled compounds, gamma counter for radiolabeled compounds).
c. Data Analysis:
-
Subtract the non-specific uptake from the total uptake to determine the specific uptake.
-
Plot the specific uptake against the concentration of the test compound.
-
Analyze the data to determine uptake kinetics (e.g., Vmax and Km).
Signaling Pathway and Mechanism of Action
The binding of a folate conjugate to FRα initiates receptor-mediated endocytosis. The conjugate is then trafficked to endosomes, where the acidic environment can facilitate the cleavage of the linker and release of the cytotoxic payload into the cytoplasm. For this compound, the released epothilone A would then interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Conclusion
While this compound's clinical journey was short-lived, the principle of targeting FRα remains a valid and actively pursued strategy in oncology. The success of this approach is critically dependent on the specificity of the targeting ligand. As demonstrated by the rise of antibody-drug conjugates like Mirvetuximab soravtansine, achieving high specificity for FRα is key to unlocking the therapeutic potential of this target. For small molecule drug conjugates, a thorough characterization of their binding affinities for both FRα and FRβ is essential to predict their in vivo performance and potential for off-target toxicities. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel folate-based therapeutics.
References
- 1. [PDF] Probing drug-target engagement of soluble Gαi1 protein using the SolThermoBRET thermal shift assay | Semantic Scholar [semanticscholar.org]
- 2. Revisiting the Value of Competition Assays in Folate Receptor-Mediated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence lateral flow competitive protein binding assay for the assessment of serum folate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Epofolate vs. Traditional Antifolate Drugs: A Comparative Guide for Cancer Therapy Researchers
A new paradigm in targeted cancer therapy, Epofolate, has emerged as a novel agent designed to selectively deliver a potent cytotoxic payload to tumor cells. This guide provides a comprehensive comparison between this compound and traditional antifolate drugs, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental frameworks used for their evaluation.
Unlike traditional antifolate drugs that disrupt essential metabolic pathways, this compound represents a targeted drug delivery system. It is a folate conjugate of a potent epothilone analog, BMS-748285. This design leverages the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells to achieve targeted delivery of its cytotoxic payload, thereby aiming to enhance antitumor activity while minimizing systemic toxicity.
Traditional antifolates, such as methotrexate, pemetrexed, and pralatrexate, function as metabolic inhibitors. They competitively inhibit key enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). This inhibition depletes the cellular pool of reduced folates, which are essential for the synthesis of nucleotides and amino acids, ultimately leading to the arrest of cell division and cell death in rapidly proliferating cancer cells.
This guide will delve into the quantitative preclinical and clinical data for both classes of drugs, present detailed experimental protocols for their evaluation, and provide visual representations of their distinct mechanisms of action and experimental workflows.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and traditional antifolates lies in their approach to cancer cell eradication. This compound employs a "Trojan horse" strategy, while traditional antifolates induce a state of metabolic starvation.
This compound: Targeted Payload Delivery
This compound's mechanism of action is a multi-step process initiated by the binding of its folate moiety to the folate receptor α (FRα) on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the drug-receptor complex into the cell within an endosome. Inside the cell, the linker connecting the folate and the epothilone payload is cleaved, releasing the active cytotoxic agent, BMS-748285. This epothilone then binds to and stabilizes microtubules, leading to mitotic arrest and subsequent apoptosis of the cancer cell.
Traditional Antifolates: Metabolic Pathway Inhibition
Traditional antifolates act as competitive inhibitors of enzymes crucial for folate metabolism. Methotrexate and pralatrexate primarily target dihydrofolate reductase (DHFR), while pemetrexed inhibits multiple enzymes, including thymidylate synthase (TS), DHFR, and glycinamide ribonucleotide formyltransferase (GARFT). By blocking these enzymes, antifolates prevent the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), a critical step for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA synthesis. This disruption of nucleotide synthesis leads to cell cycle arrest and apoptosis.
Preclinical Efficacy: A Quantitative Comparison
The preclinical evaluation of this compound and traditional antifolates has provided valuable insights into their potency and selectivity. The following tables summarize key in vitro and in vivo data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Drug | Cell Line | Folate Receptor (FR) Status | IC50 (nM) | Reference |
| This compound (BMS-753493) | KB | Positive | 1.3 | [1] |
| IGROV-1 | Positive | 2.5 | [1] | |
| A549 | Negative | >1000 | [1] | |
| Pemetrexed | A549 | Not specified | 410 | [2] |
| A549R (Resistant) | Low | 1450 | [2] | |
| NCI-H1666 | Not specified | 80 | [3] | |
| NCI-H3255 | Not specified | 50 | [3] | |
| Methotrexate | 143B-FRα (transfected) | High | Minor effect on uptake | [4] |
Note: IC50 values can vary depending on the specific experimental conditions.
In Vivo Antitumor Activity
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used to evaluate the efficacy of anticancer drugs in a more clinically relevant setting.
| Drug | Tumor Model | Key Findings | Reference |
| This compound (BMS-753493) | KB (nasopharyngeal) xenograft | Significant tumor growth inhibition | [1] |
| IGROV (ovarian) xenograft | Dose-dependent tumor regression | [1] | |
| Pemetrexed | HCT116 (colorectal) xenograft | 45-55% tumor growth inhibition | [5] |
| Methotrexate | Not specified | - | - |
| Pralatrexate | Not specified | - | - |
Clinical Performance: Efficacy and Toxicity
Clinical trials provide the ultimate assessment of a drug's therapeutic potential and safety profile in humans.
Clinical Efficacy
| Drug | Cancer Type | Clinical Trial Phase | Response Rate | Key Findings | Reference |
| This compound (BMS-753493) | Advanced Solid Tumors | I/IIa | No objective responses | Lacked significant antitumor activity, development discontinued. | [6] |
| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | III (KEYNOTE-189) | 48% (with pembrolizumab and platinum) | Improved progression-free and overall survival. | [7][8][9][10] |
| Methotrexate | Ovarian Cancer | - | - | Used in combination regimens. | [11] |
| Pralatrexate | Peripheral T-cell Lymphoma (PTCL) | II (PROPEL) | 29% (Overall Response Rate) | Durable responses in relapsed/refractory PTCL. | [1][12] |
Toxicity Profile
| Drug | Common Adverse Events (Grade 3/4) | Reference |
| This compound (BMS-753493) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis. | [6] |
| Pemetrexed | Nausea, fatigue, constipation, diarrhea, decreased appetite, rash. | [7][8][9][10] |
| Methotrexate | Myelosuppression, mucositis, nausea, vomiting, hepatotoxicity, pulmonary toxicity. | [13][14][15] |
| Pralatrexate | Thrombocytopenia, mucositis, neutropenia, anemia. | [1][12][16][17] |
Experimental Protocols: A Guide to Evaluation
The evaluation of novel anticancer agents like this compound and traditional antifolates relies on a series of well-defined experimental protocols.
In Vitro Cytotoxicity Assay (Clonogenic Assay)
The clonogenic assay is a gold-standard method to determine the cytotoxic effects of a drug on cancer cells by assessing their ability to form colonies.
Methodology:
-
Cell Seeding: Cancer cells are seeded at a low density in multi-well plates.
-
Drug Treatment: Cells are exposed to a range of concentrations of the test compound for a defined period.
-
Incubation: The drug is removed, and the cells are incubated for 1-3 weeks to allow for colony formation.
-
Colony Staining: Colonies are fixed and stained with a dye such as crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each drug concentration and used to determine the IC50 value.
In Vivo Antitumor Activity (Patient-Derived Xenograft Model)
Patient-derived xenograft (PDX) models provide a more clinically relevant system to assess the in vivo efficacy of anticancer drugs.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from a cancer patient is surgically implanted into immunodeficient mice.
-
Tumor Growth: The tumor is allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups and administered the test compound or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Conclusion
This compound and traditional antifolates represent two distinct and important approaches in the armamentarium against cancer. While traditional antifolates have been a cornerstone of chemotherapy for decades by targeting fundamental metabolic pathways, this compound exemplifies the evolution towards precision medicine. Its targeted delivery mechanism, mediated by the folate receptor, held the promise of enhanced efficacy and reduced off-target toxicity.
However, the clinical development of this compound was discontinued due to a lack of significant antitumor activity in early-phase trials. This outcome underscores the complexities of translating promising preclinical findings into clinical success. Factors such as inefficient payload release within the tumor cell, development of resistance mechanisms, and the heterogeneity of folate receptor expression in patient populations may have contributed to this result.
For researchers and drug developers, the story of this compound provides valuable lessons. It highlights the potential of targeted drug delivery systems while also emphasizing the critical need for a deeper understanding of the biological barriers to their efficacy. Future research in this area will likely focus on optimizing linker chemistry for more efficient payload release, developing more potent cytotoxic payloads, and identifying predictive biomarkers to select patients who are most likely to benefit from such targeted therapies.
In contrast, traditional antifolates continue to play a vital role in cancer treatment, often in combination with newer agents. Ongoing research for this class of drugs focuses on overcoming resistance mechanisms and personalizing treatment based on the genetic and metabolic profiles of individual tumors. The comparative data presented in this guide serves as a valuable resource for the continued development of more effective and less toxic cancer therapies, whether through the refinement of existing strategies or the innovation of novel targeted approaches.
References
- 1. Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results from the pivotal PROPEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to Pemetrexed Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 6. Pooled analysis of pralatrexate single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. merck.com [merck.com]
- 9. Merck Announces KEYTRUDA® (pembrolizumab) Plus WELIREG® (belzutifan) Met Primary Endpoint of Disease-Free Survival (DFS) in Certain Patients With Clear Cell Renal Cell Carcinoma (RCC) Following Nephrectomy [barchart.com]
- 10. merck.com [merck.com]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. Pralatrexate in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results From the Pivotal PROPEL Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Chemotherapy-Induced Neurotoxicity: The Unseen Cost of Cancer Care - Los Angeles Times [latimes.com]
- 15. youtube.com [youtube.com]
- 16. ashpublications.org [ashpublications.org]
- 17. Pooled analysis of pralatrexate single-agent studies in patients with relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Epofolate's Receptor Engagement: A Comparative Analysis of Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted therapeutic is paramount. This guide provides a comparative analysis of the cross-reactivity of Epofolate (BMS-753493), a folate-conjugated epothilone analog, with a focus on its interaction with cellular receptors. While the clinical development of this compound was discontinued due to insufficient anti-tumor efficacy, an examination of its preclinical data offers valuable insights into the principles of folate receptor targeting and the challenges of achieving therapeutic selectivity.
This compound was designed to selectively target cancer cells overexpressing the folate receptor (FR), particularly the alpha isoform (FRα). The targeting moiety, folic acid, binds with high affinity to FRα, facilitating the internalization of the cytotoxic payload, an epothilone analog. However, the potential for off-target interactions and cross-reactivity with other cellular receptors is a critical consideration in the development of such targeted therapies.
In Vivo Targeting and Distribution: An Indirect Measure of Specificity
Direct quantitative data on the binding affinity of this compound to a broad panel of cellular receptors is not extensively available in published literature, likely due to the cessation of its development. However, preclinical studies investigating the tissue distribution and tumor uptake of this compound provide an indirect assessment of its targeting specificity.
A key preclinical study in mice bearing both folate receptor-positive (FR+) and folate receptor-negative (FR-) tumors demonstrated preferential accumulation of a radiolabeled form of this compound in FR+ tumors. This suggests that the folate conjugation successfully directs the drug to its intended target in a living system.
| Tissue/Tumor Type | Relative Radioactivity Concentration (Tumor-to-Tissue Ratio at 48h post-dose) |
| FR+ Tumor (98M109) | ~2-12 fold higher than normal tissues (excluding intestine) |
| FR- Tumor (M109) | Significantly lower than FR+ Tumor (~3-5 fold difference) |
This table summarizes the findings from a preclinical quantitative whole-body autoradiography (QWBA) study, illustrating the preferential accumulation of [3H]BMS-753493 in FR-overexpressing tumors compared to FR-negative tumors and normal tissues.
While this in vivo data supports the principle of folate receptor-mediated targeting, it does not preclude lower-affinity interactions with other receptors that might not result in significant tissue accumulation but could still have biological consequences.
Comparison with Other Folate-Targeted Therapies
To contextualize the specificity of this compound, it is useful to consider other folate-drug conjugates. Vintafolide (EC145), another folate-targeted therapeutic, was developed to deliver a vinca alkaloid cytotoxic agent. While its development was also halted for reasons related to clinical efficacy in certain indications, the body of research around it and other folate-targeted agents highlights the ongoing efforts to optimize targeting and minimize off-target effects. Generally, the cross-reactivity of the folate moiety itself with other receptors is considered low. However, the linker and the cytotoxic payload can influence the overall binding profile of the conjugate.
Experimental Protocols for Assessing Receptor Binding and Cross-Reactivity
The following are detailed methodologies for key experiments typically employed to characterize the binding affinity and specificity of folate-drug conjugates like this compound.
Competitive Binding Assay
This assay quantifies the ability of the drug conjugate to compete with a radiolabeled ligand (e.g., [3H]folic acid) for binding to the folate receptor.
Protocol:
-
Cell Culture: Culture folate receptor-positive cells (e.g., KB, IGROV-1) in folate-free medium.
-
Cell Preparation: Harvest and wash the cells, then resuspend in a binding buffer.
-
Competition Reaction: Incubate a constant concentration of radiolabeled folic acid with varying concentrations of the unlabeled folate-drug conjugate (the competitor) and the cell suspension.
-
Incubation: Allow the binding to reach equilibrium (e.g., 1 hour at 37°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Competitive Binding Assay Workflow
Flow Cytometry Analysis
Flow cytometry can be used to assess the binding of a fluorescently labeled folate-drug conjugate to cells that express the folate receptor versus those that do not.
Protocol:
-
Cell Preparation: Harvest and wash folate receptor-positive and negative cell lines.
-
Labeling: Incubate the cells with a fluorescently labeled version of the folate-drug conjugate.
-
Washing: Wash the cells to remove any unbound conjugate.
-
Flow Cytometry: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity, which is proportional to the amount of bound conjugate.
-
Competition: To confirm specificity, a parallel experiment can be run where the cells are pre-incubated with an excess of unlabeled folic acid before the addition of the fluorescently labeled conjugate. A significant decrease in fluorescence intensity would indicate specific binding to the folate receptor.
Folate Receptor-Mediated Drug Delivery Pathway
Conclusion
The available preclinical data for this compound suggests a successful implementation of the folate receptor targeting strategy, with preferential accumulation in FR-positive tumors. However, the lack of comprehensive, publicly available data on its cross-reactivity with a wider range of cellular receptors makes a definitive comparison of its off-target binding profile challenging. The discontinuation of its clinical development underscores the complexity of translating promising preclinical targeting into clinical efficacy. For researchers in the field, the story of this compound serves as a reminder of the importance of thorough characterization of not only the on-target affinity but also the broader cross-reactivity profile of targeted therapeutics to fully understand their potential biological activities and limitations.
A Tale of Two Folates: A Comparative Analysis of Methotrexate and the Investigational Drug Epofolate
For researchers, scientists, and drug development professionals, understanding the trajectories of both successful and discontinued drugs is paramount. This guide provides a comparative analysis of methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment, and Epofolate (BMS-753493), a discontinued investigational drug. By examining their distinct mechanisms of action, clinical data, and the experimental protocols used for their evaluation, we can glean valuable insights into the complexities of drug development.
Methotrexate, a folate analog, has been a mainstay in medical treatment for decades, while this compound, a folate-targeted epothilone, represents a more recent and targeted therapeutic strategy. Despite their common link to the folate pathway, their mechanisms, and ultimately their clinical outcomes, have diverged significantly.
At a Glance: Key Differences
| Feature | This compound (BMS-753493) | Methotrexate |
| Drug Class | Folate receptor-targeted tubulin modulator | Antimetabolite (antifolate) |
| Primary Mechanism | Binds to folate receptor alpha (FRα) on cancer cells, delivering a cytotoxic epothilone payload that disrupts microtubule function. | Competitively inhibits dihydrofolate reductase (DHFR), blocking the synthesis of purines and pyrimidines necessary for DNA and RNA synthesis.[1][2] It also has anti-inflammatory effects through adenosine release.[3][4] |
| Clinical Status | Development discontinued; did not demonstrate antitumor activity in Phase I/IIa trials.[3][5] | Widely approved for various cancers and autoimmune diseases.[1][2] |
| Primary Cellular Target | Tubulin | Dihydrofolate Reductase (DHFR) |
| Mode of Cellular Entry | Primarily via folate receptor-mediated endocytosis.[6][7] | Enters cells via the reduced folate carrier and, to a lesser extent, folate receptors.[8] |
Mechanisms of Action: A Tale of Two Strategies
This compound was designed as a highly targeted therapy. It is a conjugate of folic acid and an epothilone analog, BMS-748285.[3] The folic acid component was intended to act as a homing device, binding with high affinity to the folate receptor alpha (FRα), which is overexpressed on the surface of various cancer cells.[6][7][9] Once bound, the drug would be internalized, and the cytotoxic epothilone payload would be released, leading to microtubule disruption and cell death.
Methotrexate, on the other hand, functions as an antimetabolite.[1][2] It closely resembles folic acid and therefore competes for the active site of the enzyme dihydrofolate reductase (DHFR).[10][11] By inhibiting DHFR, methotrexate prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides required for DNA and RNA replication.[1][5][12] This effectively halts the proliferation of rapidly dividing cells, such as cancer cells. In the context of rheumatoid arthritis, its mechanism is thought to also involve the promotion of adenosine release, which has anti-inflammatory effects.[3][4]
Signaling and Transport Pathways
Below are diagrams illustrating the distinct pathways of this compound and methotrexate.
Clinical Performance and Side Effects: A Study in Contrasts
This compound
Clinical development for this compound was halted after Phase I/IIa studies. While the drug was generally well-tolerated, it failed to demonstrate objective antitumor activity.[3][5] The observed toxicities were consistent with those of other epothilones, though peripheral neuropathy and neutropenia were reportedly less frequent and severe.[3]
| This compound Clinical Trial Data (Phase I/IIa) | |
| Efficacy | No objective tumor responses observed.[5] |
| Safety | Generally tolerable.[5] |
| Common Adverse Events | Toxicities associated with the epothilone class.[3] |
| Pharmacokinetics | Plasma exposure increased with dose; half-life of 0.2-0.6 hours.[5] |
Methotrexate
In stark contrast, methotrexate is a widely used and effective drug for a range of conditions. Its efficacy in treating various cancers and autoimmune diseases like rheumatoid arthritis is well-established.[1][2][13] However, its use is associated with a number of potential side effects due to its non-targeted action on all rapidly dividing cells.
| Methotrexate: Common Side Effects | |
| Gastrointestinal | Nausea, vomiting, mouth sores.[14] |
| Hematologic | Bone marrow suppression (leading to anemia, leukopenia, thrombocytopenia).[15][16] |
| Hepatic | Elevated liver enzymes.[15][16] |
| Pulmonary | Lung disease (rare).[16] |
| Dermatologic | Rash, photosensitivity.[15][17] |
| Neurologic | Headaches, fatigue ("methotrexate fog").[14] |
Experimental Protocols
For a drug to progress through clinical trials, its activity and toxicity must be rigorously assessed in preclinical studies. Below are representative protocols for evaluating the key mechanisms of methotrexate. Similar assays would have been used in the preclinical evaluation of this compound to assess its cytotoxicity.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the DHFR enzyme.
Objective: To determine the concentration of methotrexate required to inhibit 50% of DHFR activity (IC50).
Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be measured by a decrease in absorbance at 340 nm.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Methotrexate
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the various concentrations of methotrexate. Include a control with no methotrexate.
-
Initiate the reaction by adding DHF and NADPH to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADPH consumption for each methotrexate concentration.
-
Plot the percentage of DHFR inhibition against the logarithm of the methotrexate concentration to determine the IC50 value.
Cytotoxicity Assay
This assay determines the concentration of a drug required to kill 50% of a cell population (IC50) in vitro.
Objective: To assess the cytotoxic effects of methotrexate on a cancer cell line.
Principle: Various methods can be used to measure cell viability, such as the MTT assay, which measures the metabolic activity of living cells.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Methotrexate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of methotrexate in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of methotrexate. Include a control with no methotrexate.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells will convert the MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each methotrexate concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the methotrexate concentration to determine the IC50 value.
Conclusion
The comparative analysis of this compound and methotrexate offers a compelling case study in drug development. Methotrexate, a broad-acting antimetabolite, has demonstrated enduring clinical success despite its side-effect profile. This compound, a targeted therapeutic, illustrates that a rational design and a specific molecular target do not guarantee clinical efficacy. While the targeted approach of this compound was promising in theory, its failure to translate into tangible antitumor activity in early clinical trials led to the cessation of its development. For researchers and drug development professionals, this comparison underscores the critical importance of robust preclinical and clinical data in validating novel therapeutic strategies and highlights the enduring utility of well-established, albeit less targeted, therapeutic agents like methotrexate.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. A phase I pharmacokinetic and safety analysis of epothilone folate (BMS-753493), a folate receptor targeted chemotherapeutic agent in humans with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Folate supplementations for methotrexate therapies in cancer and arthritis: rationales revisited [ouci.dntb.gov.ua]
- 7. Folate-Targeted Liposomal Formulations Improve Effects of Methotrexate in Murine Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. BMS 753493 - AdisInsight [adisinsight.springer.com]
- 12. A protocol for quantifying lymphocyte-mediated cytotoxicity using an impedance-based real-time cell analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pharmainfonepal.com [pharmainfonepal.com]
- 15. m.youtube.com [m.youtube.com]
- 16. labtestsonline.org.uk [labtestsonline.org.uk]
- 17. m.youtube.com [m.youtube.com]
Assessing the Bystander Effect of Epofolate in Heterogeneous Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The heterogeneity of tumors presents a significant challenge in cancer therapy, as not all cancer cells within a tumor may express the target of a specific drug. The bystander effect, where a targeted therapy kills not only the antigen-positive cancer cells but also the neighboring antigen-negative cells, is a crucial mechanism to overcome this limitation. This guide provides a comparative assessment of the bystander effect of Epofolate, a folate-drug conjugate, in the context of heterogeneous tumors that overexpress the folate receptor α (FRα).
Introduction to this compound and the Bystander Effect
This compound (also known as BMS-753493) is a small molecule drug conjugate (SMDC) that consists of the vitamin folic acid linked to the cytotoxic agent epothilone BMS-748285, a microtubule inhibitor.[1] It is designed to selectively target and enter cancer cells that overexpress FRα.[1] Once inside the FRα-positive cell, the cytotoxic payload is released, leading to cell death.
The bystander effect in this context refers to the ability of the released epothilone payload to diffuse out of the targeted FRα-positive cancer cell and kill adjacent FRα-negative cancer cells. This is particularly relevant in heterogeneous tumors where FRα expression can be varied. A potent bystander effect can lead to a more profound anti-tumor response by eliminating cancer cells that would otherwise escape targeted therapy.
Comparative Analysis of Bystander Effect
Direct quantitative data on the bystander effect of this compound is limited in publicly available literature, partly because its clinical development was discontinued due to a lack of significant anti-tumor activity in a phase I trial.[1] However, we can infer its potential for a bystander effect by examining its components and comparing it to other folate-targeting agents and antibody-drug conjugates (ADCs) with similar payloads.
| Feature | This compound (Folate-Epothilone Conjugate) | Vintafolide (Folate-Vinca Alkaloid Conjugate) | FRα-Targeting ADCs (e.g., with Maytansinoid) |
| Target | Folate Receptor α (FRα) | Folate Receptor α (FRα) | Folate Receptor α (FRα) |
| Payload | Epothilone (Microtubule Inhibitor) | Desacetylvinblastine hydrazide (Microtubule Inhibitor) | Maytansinoid (e.g., DM4; Microtubule Inhibitor) |
| Payload Permeability | Expected to be cell-permeable | Cell-permeable | Payload designed for cell permeability |
| Linker Technology | Cleavable linker (inferred) | Cleavable disulfide linker | Typically a cleavable linker |
| Reported Bystander Effect | Not explicitly documented in available literature. | Implied, as it showed efficacy in heterogeneous tumors. | Demonstrated in preclinical studies. |
Key Inferences:
-
Payload-Dependent Bystander Effect: The bystander effect is highly dependent on the ability of the cytotoxic payload to cross cell membranes. Epothilones, like other microtubule inhibitors such as vinca alkaloids and maytansinoids, are generally cell-permeable, suggesting that this compound has the potential to induce a bystander effect.
-
Linker Stability: The design of the linker connecting folate to the cytotoxic drug is critical. A linker that is stable in circulation but readily cleaved within the target cell is necessary to release the payload. The released, free drug can then diffuse to neighboring cells.
-
Comparison with Other FRα-Targeting Agents: Preclinical studies of other FRα-targeting ADCs with microtubule-inhibiting payloads have demonstrated a significant bystander killing effect. This suggests that the general mechanism of targeting FRα to deliver a potent, cell-permeable payload can be effective in eradicating antigen-negative cells in the tumor microenvironment.
Experimental Protocols for Assessing Bystander Effect
To quantitatively assess the bystander effect of a drug like this compound, several in vitro and in vivo experimental models can be employed.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells in the presence of antigen-positive cells and the targeted drug.
Methodology:
-
Cell Line Preparation:
-
FRα-positive cancer cells (e.g., KB, IGROV1).
-
FRα-negative cancer cells (e.g., A549, HT-29). The FRα-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for easy identification and quantification.
-
-
Co-culture Seeding: FRα-positive and GFP-labeled FRα-negative cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.
-
Treatment: The co-cultures are treated with a range of concentrations of this compound or a comparator drug. Control wells include monocultures of each cell line with and without the drug.
-
Analysis: After a set incubation period (e.g., 72-96 hours), the viability of the GFP-labeled FRα-negative cells is measured using flow cytometry or high-content imaging. A significant decrease in the viability of FRα-negative cells in the co-culture treated with the drug, compared to the treated FRα-negative monoculture, indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic effect is mediated by a soluble factor released from the drug-treated target cells.
Methodology:
-
Conditioned Medium Preparation: FRα-positive cells are treated with this compound for a specific duration (e.g., 48 hours). The cell culture supernatant (conditioned medium) is then collected and filtered to remove any cells or debris.
-
Treatment of Bystander Cells: The conditioned medium is transferred to cultures of FRα-negative cells.
-
Analysis: The viability of the FRα-negative cells is assessed after a suitable incubation period. A reduction in viability indicates that a cytotoxic component was released from the FRα-positive cells and is present in the medium.
Visualizations
Experimental Workflow: In Vitro Bystander Effect Assays
Caption: In vitro workflows for bystander effect analysis.
Signaling Pathway: this compound-Mediated Cell Killing and Bystander Effect
Caption: this compound's mechanism and proposed bystander effect.
Logical Comparison: Bystander Effect Mechanisms
Caption: Logic of direct vs. bystander cytotoxicity.
Conclusion
References
Epofolate in Cisplatin-Resistant Cancers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of cisplatin resistance is a primary obstacle in the successful treatment of various cancers, necessitating the exploration of novel therapeutic agents that can overcome this challenge. Epofolate (BMS-753493), a folate receptor-targeted epothilone, was developed as one such potential agent. This guide provides a comparative analysis of the theoretical efficacy of this compound in cisplatin-resistant cell lines, supported by the established mechanisms of cisplatin resistance and data from analogous targeted therapies. Due to the discontinuation of this compound's clinical development, direct experimental data in cisplatin-resistant models is limited. Therefore, this guide is constructed based on its proposed mechanism of action and established experimental protocols to provide a framework for evaluation.
Introduction to this compound and the Rationale for its Use in Cisplatin-Resistant Cancers
This compound is a conjugate of folic acid and a potent microtubule-stabilizing agent, an epothilone analog (BMS-748285). The rationale for this targeted therapy hinges on the overexpression of folate receptor alpha (FRα) on the surface of various cancer cells, including a significant proportion of ovarian and non-small cell lung cancers, which are frequently treated with cisplatin and are prone to developing resistance.[1][2] The proposed mechanism involves the high-affinity binding of the folate moiety to FRα, leading to receptor-mediated endocytosis of the conjugate. Once internalized, the linker is cleaved, releasing the cytotoxic epothilone payload directly into the cancer cell.
This targeted delivery system is designed to enhance the therapeutic index by increasing the drug concentration at the tumor site while minimizing systemic exposure and associated toxicities. Theoretically, this mechanism could bypass the common modes of cisplatin resistance, which often involve reduced drug accumulation or enhanced DNA repair, as this compound utilizes a different cellular entry mechanism and has a distinct intracellular target (microtubules).
Comparative Efficacy in Cisplatin-Resistant vs. Sensitive Cell Lines: A Theoretical Framework
In the absence of direct published data for this compound, the following table outlines the expected experimental outcomes for this compound in cisplatin-sensitive versus cisplatin-resistant cell lines, based on its mechanism of action. This is contrasted with the typical response to cisplatin in these lines.
| Parameter | Cisplatin-Sensitive Cell Line | Cisplatin-Resistant Cell Line | This compound in Cisplatin-Resistant Cell Line (Theoretical) |
| Cisplatin IC50 | Low (e.g., 1-5 µM) | High (e.g., >20 µM) | N/A (High resistance expected) |
| This compound IC50 | Low (FRα dependent) | Low (FRα dependent) | Low, assuming FRα expression is retained. Efficacy would be independent of cisplatin resistance mechanisms. |
| Apoptosis Rate (Annexin V) | High upon Cisplatin treatment | Low upon Cisplatin treatment | High, as the cytotoxic payload (epothilone) induces apoptosis through microtubule disruption, a pathway distinct from DNA damage. |
| Cellular Drug Accumulation | High Cisplatin uptake | Low Cisplatin uptake | High intracellular concentration of the epothilone payload, mediated by FRα endocytosis. |
| DNA Adduct Formation | High with Cisplatin | Low with Cisplatin | None expected from this compound itself. |
| Microtubule Stabilization | None with Cisplatin | None with Cisplatin | High, leading to G2/M cell cycle arrest and apoptosis. |
Experimental Protocols
To evaluate the efficacy of a compound like this compound in cisplatin-resistant cell lines, the following standard experimental protocols would be employed.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cisplatin-sensitive and -resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or cisplatin for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound or cisplatin at their respective IC50 concentrations for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.[4]
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action of cisplatin and the theoretical mechanism of this compound in a cancer cell.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CA [thermofisher.com]
Epofolate (BMS-753493): A Comparative Meta-Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial data for Epofolate (BMS-753493), a folate receptor-targeted chemotherapeutic agent. Its performance is objectively compared with other folate receptor-targeted therapies and epothilone analogs, supported by available experimental data.
Executive Summary
This compound (BMS-753493) is a conjugate of the epothilone analog BMS-748285 and folic acid, designed to selectively target cancer cells overexpressing the folate receptor alpha. Phase I/IIa clinical trials in patients with advanced solid tumors established its safety profile and maximum tolerated dose. However, these studies reported a lack of objective tumor responses, leading to the discontinuation of its further development.[1] In contrast, other folate receptor-targeted agents and epothilone analogs have demonstrated varying degrees of efficacy in clinical trials, providing valuable comparative insights into the therapeutic potential and challenges of these targeted strategies.
Data Presentation: Comparative Clinical Trial Outcomes
The following tables summarize the key quantitative data from clinical trials of this compound and its comparators.
Table 1: Summary of this compound (BMS-753493) Phase I/IIa Clinical Trial Data [1]
| Parameter | Study 1 | Study 2 |
| Dosing Schedule | Days 1, 4, 8, 11 every 21 days | Days 1-4 every 21 days |
| Starting Dose | 5 mg daily | 2.5 mg daily |
| Maximum Tolerated Dose (MTD) | 26 mg | 15 mg |
| Dose-Limiting Toxicities (DLTs) | Fatigue, transaminitis, gastrointestinal toxicity, mucositis | Fatigue, transaminitis, gastrointestinal toxicity, mucositis, Stevens-Johnson syndrome (1 patient) |
| Pharmacokinetics (Half-life) | 0.2 - 0.6 hours (conjugated epothilone) | 0.2 - 0.6 hours (conjugated epothilone) |
| Objective Tumor Response | No objective responses observed | No objective responses observed |
Table 2: Comparison with Other Folate Receptor-Targeted Therapies
| Drug | Trial Phase | Indication | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Vintafolide | Phase II (PRECEDENT)[1][2][3][4] | Platinum-Resistant Ovarian Cancer | Vintafolide + Pegylated Liposomal Doxorubicin (PLD) vs. PLD alone | 5.0 months vs. 2.7 months | 18% vs. 12% |
| ZW191 | Phase I[5][6] | Advanced Solid Tumors (including gynecological cancers) | ZW191 monotherapy | Not Reported | 44% (all patients), 64% (gynecological cancers at higher doses) |
Table 3: Comparison with Other Epothilone Analogs
| Drug | Trial Phase | Indication | Treatment Arms | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| Ixabepilone | Phase III[7][8][9][10] | Metastatic Breast Cancer | Ixabepilone + Capecitabine vs. Capecitabine alone | 6.2 months vs. 4.2 months | 43% vs. 29% | 16.4 months vs. 15.6 months |
| Patupilone | Phase III[11][12][13][14] | Platinum-Refractory/Resistant Ovarian Cancer | Patupilone vs. Pegylated Liposomal Doxorubicin (PLD) | 3.7 months vs. 3.7 months | 15.5% vs. 7.9% | 13.2 months vs. 12.7 months |
Experimental Protocols
This compound (BMS-753493) Phase I/IIa Studies
Two parallel first-in-human Phase I/IIa studies were conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors.[1]
-
Patient Population: Patients with advanced, metastatic, or recurrent solid tumors for which standard curative or palliative measures did not exist or were no longer effective.
-
Study 1 Dosing: this compound was administered intravenously on Days 1, 4, 8, and 11 of a 21-day cycle. The starting dose was 5 mg daily.[1]
-
Study 2 Dosing: this compound was administered intravenously on Days 1 through 4 of a 21-day cycle. The starting dose was 2.5 mg daily.[1]
-
Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound for each schedule.
-
Secondary Objectives: To characterize the pharmacokinetic profile of this compound and its unconjugated epothilone metabolite, and to assess preliminary evidence of anti-tumor activity.
Vintafolide PRECEDENT Phase II Trial
This was a randomized, open-label Phase II study comparing the efficacy and safety of vintafolide in combination with PLD versus PLD alone in patients with platinum-resistant ovarian cancer.[1][2][4]
Ixabepilone Phase III Trial (in Metastatic Breast Cancer)
This was a randomized, open-label Phase III study comparing the efficacy of ixabepilone plus capecitabine to capecitabine alone in patients with metastatic breast cancer previously treated with an anthracycline and a taxane.[7][9][10]
-
Patient Population: Patients with metastatic breast cancer previously treated with an anthracycline and a taxane.[7][9]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[7]
Patupilone Phase III Trial (in Ovarian Cancer)
This was a randomized, open-label Phase III study comparing the efficacy and safety of patupilone with pegylated liposomal doxorubicin (PLD) in patients with platinum-refractory or -resistant ovarian cancer.[11][12][13][14]
-
Patient Population: Patients with platinum-refractory or -resistant epithelial ovarian, primary fallopian tube, or primary peritoneal cancer.[12][14]
-
Treatment Arms:
Mandatory Visualizations
Signaling Pathway of this compound
The mechanism of action for this compound involves a targeted drug delivery system. The folate conjugate binds to the folate receptor on the surface of cancer cells, leading to internalization of the drug via endocytosis. Once inside the cell, the epothilone payload is released and disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound via folate receptor-mediated endocytosis and microtubule stabilization.
Experimental Workflow for this compound Phase I/IIa Trials
The clinical development of this compound followed a standard dose-escalation and cohort expansion design to first establish safety and then to explore preliminary efficacy in different dosing schedules.
Caption: Workflow of the Phase I/IIa clinical trials for this compound (BMS-753493).
References
- 1. PRECEDENT: a randomized phase II trial comparing vintafolide (EC145) and pegylated liposomal doxorubicin (PLD) in combination versus PLD alone in patients with platinum-resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. Vintafolide: a novel targeted therapy for the treatment of folate receptor expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zymeworks reports Phase I data for ZW191 ADC [clinicaltrialsarena.com]
- 6. Zymeworks Presents Initial Clinical Data from the Phase 1 trial of ZW191, an Antibody-Drug Conjugate Targeting Folate Receptor-⍺ at AACR-NCI-EORTC Conference | Nasdaq [nasdaq.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Ixabepilone plus capecitabine for breast cancer patients with an early metastatic relapse after adjuvant chemotherapy: two clinical trials. [vivo.weill.cornell.edu]
- 9. Randomized Phase III Trial of Ixabepilone Plus Capecitabine Versus Capecitabine in Patients With Metastatic Breast Cancer Previously Treated With an Anthracycline and a Taxane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized phase III trial of ixabepilone plus capecitabine versus capecitabine in patients with metastatic breast cancer previously treated with an anthracycline and a taxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novartis Phase III Trial Examining EPO906 (Patupilone) For Patients With Advanced Ovarian Cancer Failed To Meet Primary Endpoint [pharmaceuticalonline.com]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Randomized, open-label, phase III study comparing patupilone (EPO906) with pegylated liposomal doxorubicin in platinum-refractory or -resistant patients with recurrent epithelial ovarian, primary fallopian tube, or primary peritoneal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Profile of vintafolide (EC145) and its use in the treatment of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Epofolate
The following guidelines provide a comprehensive framework for the safe handling and disposal of Epofolate, a potent pharmaceutical compound. These procedures are designed to protect laboratory personnel, the wider community, and the environment from potential hazards associated with this agent. Researchers, scientists, and drug development professionals are advised to strictly adhere to these protocols in conjunction with their institution's specific safety data sheets (SDS) and waste management policies.
This compound Waste Classification and Handling
Proper segregation of waste is critical to ensure safe and compliant disposal. All materials that come into contact with this compound should be considered hazardous.
| Waste Type | Description | Recommended Disposal Container |
| Grossly Contaminated Waste | Items saturated with this compound, such as spent vials, bulk powder, and heavily contaminated personal protective equipment (PPE). | Black Bulk Waste Container |
| Trace Contaminated Waste | Items with minimal residual contamination, such as empty syringes (with no visible drug), lightly contaminated gloves, and absorbent pads. | Yellow Trace Sharps Container |
| Sharps Waste | Needles, syringes, and other sharp implements that have been in contact with this compound. | Red or Yellow Sharps Container |
| Liquid Waste | Solutions containing this compound, including stock solutions and experimental media. | Hazardous Chemical Waste |
Experimental Protocol: Decontamination of Surfaces and Equipment
There is no single universally accepted method for the chemical deactivation of all pharmaceutical agents. The following is a general procedure for the decontamination of surfaces and equipment that have come into contact with potentially hazardous compounds. This should be adapted based on the specific reactivity and solubility of this compound as detailed in its Safety Data Sheet (SDS).
Objective: To effectively decontaminate laboratory surfaces and non-disposable equipment after handling this compound.
Materials:
-
Detergent solution (e.g., Simple Green)
-
Deionized water
-
Appropriate solvent for this compound (as specified in the SDS)
-
Personal Protective Equipment (PPE): double chemotherapy gloves, gown, eye protection
-
Absorbent pads
-
Hazardous waste disposal bags
Procedure:
-
Preparation: Ensure all disposable materials contaminated with this compound have been placed in the appropriate waste containers.
-
Initial Cleaning: Liberally apply a detergent solution to the contaminated surface or equipment.
-
Wiping: Using absorbent pads, wipe the area in a concentric circle pattern, starting from the outside and moving inward to prevent spreading the contamination.
-
Solvent Rinse: If specified in the SDS for effective decontamination, rinse the surface with a suitable solvent.
-
Water Rinse: Thoroughly rinse the surface with deionized water to remove any residual cleaning agents or solvents.
-
Drying: Allow the surface or equipment to air dry completely or wipe dry with clean, non-shedding wipes.
-
Waste Disposal: Dispose of all used absorbent pads, wipes, and disposable PPE as hazardous waste.[1][2]
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
Spill Management
In the event of an this compound spill, immediate and appropriate action is necessary to contain the contamination and mitigate exposure risks.
Spill Kit Contents
All laboratories handling this compound should have a dedicated spill kit readily accessible. The contents should include:
-
Appropriate PPE (double chemotherapy gloves, disposable gown, eye protection, and a respirator if specified in the SDS)
-
Absorbent pads or pillows
-
Plastic scraper or scoop
-
Designated hazardous waste bags or containers
-
Detergent solution
-
"Caution: Hazardous Drug Spill" warning signs
Spill Cleanup Procedure
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads, starting from the outside and working inwards.
-
Solids: Gently cover the spill with damp absorbent pads to avoid generating aerosols.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials using a plastic scraper or scoop and place them into a hazardous waste bag.
-
Clean the spill area thoroughly with a detergent solution, followed by a rinse with clean water.[2]
-
-
Dispose of Waste: Seal the hazardous waste bag and place it in the appropriate bulk hazardous waste container.
-
Decontaminate: Remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.
-
Report the Incident: Report the spill to the Environmental Health and Safety (EH&S) department and complete any necessary incident report forms.[2]
For large or unmanageable spills, evacuate the area and immediately contact your institution's emergency response team or EH&S.[2]
General Safety and Disposal Precautions
-
Consult the SDS: Always review the Safety Data Sheet for this compound before handling to understand its specific hazards, handling requirements, and emergency procedures.[1]
-
Use a Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or biological safety cabinet, to minimize exposure.[1][2]
-
Wear Appropriate PPE: At a minimum, double chemotherapy gloves, a solid-front protective gown, and eye protection should be worn when handling this compound.[1][2]
-
Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[3] All waste must be managed as hazardous.
-
Waste Pickup: When waste containers are full or no longer in use, arrange for a hazardous waste pickup through your institution's Environmental Health and Safety department.[1]
By adhering to these procedures, laboratories can ensure the safe management of this compound from receipt to final disposal, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling Epofolate
Essential Safety and Handling Guide for Epofolate
Disclaimer: No specific Material Safety Data Sheet (MSDS) for this compound (CAS No. 958646-17-8), a folic acid-epothilone conjugate, is publicly available. The following guidelines are based on best practices for handling cytotoxic and hazardous drugs in a laboratory setting. Researchers must always consult their institution's safety protocols and conduct a thorough risk assessment before handling any new compound.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to hazardous drugs like this compound through inhalation, skin contact, or absorption.[1][2] The following table summarizes the recommended PPE for various handling scenarios.
| Task | Required Personal Protective Equipment |
| General Handling (e.g., weighing, reconstitution) | Double chemotherapy-tested gloves, disposable gown resistant to hazardous drugs, eye protection (safety glasses or goggles), and a face shield if there is a splash risk.[2][3] |
| Administering Solutions | Two pairs of chemotherapy gloves, a chemotherapy-resistant gown, and a face shield or mask combination are recommended.[2] |
| Handling Compromised Dosage Forms (e.g., crushed tablets, opened capsules) | In addition to the general handling PPE, an N95 respirator should be used, and the work should be performed in a biological safety cabinet or on a blue pad to contain powders.[2] |
| Waste Disposal | Double chemotherapy-tested gloves and a disposable gown. |
| Spill Cleanup | Industrial-thickness gloves (>0.45mm), a coverall or gown with shoe covers, and a face shield are necessary.[1][4] |
Note: All disposable PPE should not be reused and must be disposed of as hazardous waste. Reusable PPE must be properly decontaminated and cleaned after use.[2]
Operational Plan: Handling and Storage
-
Engineering Controls: Whenever possible, handle this compound within a certified biological safety cabinet (BSC) or a containment ventilated enclosure to prevent aerosolization and environmental contamination.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure area away from incompatible materials. Follow any specific storage temperature and light-sensitivity requirements if available.
-
Transport: When transporting this compound, use sealed, shatterproof secondary containers to prevent spills.
Disposal Plan
All materials contaminated with this compound, including unused product, empty containers, and used PPE, must be disposed of as hazardous or cytotoxic waste according to institutional and local regulations.
-
Sharps: Needles, syringes, and other sharp objects should be placed in a puncture-resistant sharps container designated for hazardous drug waste.
-
Solid Waste: Contaminated items such as gloves, gowns, and absorbent pads should be placed in clearly labeled, sealed hazardous waste bags.[4]
-
Liquid Waste: Liquid waste containing this compound should be collected in a designated, sealed container. Avoid disposing of it down the drain. The waste should be handled by a licensed hazardous waste treatment company to prevent environmental pollution.[5]
Spill Management Plan
Prompt and proper cleanup of spills is crucial to prevent exposure and contamination.[1]
Spill Kit Contents
| Item | Purpose |
| 2 pairs of chemotherapy-tested gloves | Hand protection.[4] |
| Disposable gown and shoe covers | Body and clothing protection.[4] |
| Face shield | Eye and face protection from splashes.[4] |
| Absorbent, plastic-backed sheets or spill pillows | To absorb and contain the spill.[4] |
| Disposable towels | For wiping up liquids.[4] |
| 2 sealable, thick plastic hazardous waste disposal bags | For containment of contaminated materials.[4] |
| Disposable scoop and scraper | To collect solid materials. |
| Puncture-resistant container | For broken glass and other sharps.[4] |
| Warning signs | To alert others of the spill. |
Spill Cleanup Protocol
-
Assess the Situation: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4]
-
Secure the Area: Restrict access to the spill area and post warning signs.[4]
-
Don PPE: Put on all necessary PPE from the spill kit before beginning cleanup.[4]
-
Contain the Spill: Use absorbent materials to dike the spill and prevent it from spreading. Work from the outside of the spill inward.[6]
-
Absorb the Liquid: Add absorbent material to the spill. For solid spills, gently cover with a damp absorbent pad to avoid raising dust.[4]
-
Collect the Waste: Use a scoop and scraper to collect the absorbed material and place it in a hazardous waste bag. Place any broken glass in the puncture-resistant container.[4]
-
Decontaminate the Area: Clean the spill area with an appropriate decontaminating agent, followed by a cleaning agent (like a germicidal detergent), and then rinse with water.[7]
-
Dispose of Waste: Seal all contaminated materials in the hazardous waste bags and dispose of them according to your institution's procedures.[4]
-
Doff PPE and Wash Hands: Carefully remove your PPE, disposing of it as hazardous waste. Wash your hands thoroughly with soap and water.
Visual Workflow for Spill Response
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. pogo.ca [pogo.ca]
- 3. whca.org [whca.org]
- 4. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. 958646-17-8|依叶酸|this compound|-范德生物科技公司 [bio-fount.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ph.health.mil [ph.health.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
